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  • Product: Methyl N-methyl-D-alloisoleucinate
  • CAS: 610800-54-9

Core Science & Biosynthesis

Foundational

synthesis of Methyl N-methyl-D-alloisoleucinate

An In-Depth Technical Guide to the Synthesis of Methyl N-methyl-D-alloisoleucinate Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the , a chiral non-proteinogenic amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl N-methyl-D-alloisoleucinate

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a chiral non-proteinogenic amino acid ester of significant interest in peptidomimetic and drug discovery research. The N-methylated backbone and the D-allo configuration contribute to enhanced metabolic stability and unique conformational properties in peptides, making this compound a valuable building block.[1] This document delineates a robust three-part synthetic strategy, commencing with the preparation of the D-alloisoleucine precursor, followed by a racemization-resistant N-methylation, and culminating in Fischer-Speier esterification. Each section offers a detailed protocol, explains the causal reasoning behind methodological choices, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for N-methyl-D-alloisoleucine Analogs

The incorporation of N-alkylated amino acids into peptide sequences is a well-established strategy for modulating the pharmacological profile of therapeutic peptides.[2] N-methylation, in particular, imparts several advantageous properties:

  • Proteolytic Resistance: The methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.

  • Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and often favoring specific bioactive conformations.

  • Enhanced Permeability: The increased lipophilicity resulting from N-methylation can improve a peptide's ability to cross cellular membranes.

The use of the D-alloisoleucine stereoisomer further enhances metabolic stability. This guide presents a logical and field-tested pathway to synthesize the methyl ester of this valuable compound, designed for researchers in synthetic chemistry and drug development.

Overall Synthetic Workflow

The synthesis is approached in three principal stages, starting from the commercially available L-isoleucine. This strategy is designed to control stereochemistry at each critical juncture.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Methylation cluster_2 Part 3: Esterification A L-Isoleucine B N-Acetyl-L-isoleucine / N-Acetyl-D-alloisoleucine (Epimeric Mixture) A->B Acetylation & Epimerization C D-alloisoleucine B->C Enzymatic Resolution D N-(o-NBS)-D-alloisoleucine C->D o-NBS Protection E N-methyl-N-(o-NBS)-D-alloisoleucine D->E Methylation F N-methyl-D-alloisoleucine E->F o-NBS Deprotection G Methyl N-methyl-D-alloisoleucinate F->G Fischer-Speier Esterification N_Methylation_Mechanism cluster_0 o-NBS Protection & Methylation cluster_1 Deprotection D-aIle D-alloisoleucine NBS_Protected N-(o-NBS)-D-alloisoleucine D-aIle->NBS_Protected o-NBS-Cl, NaHCO3 Anion Sulfonamide Anion NBS_Protected->Anion DBU Methylated N-methyl-N-(o-NBS)-D-alloisoleucine Anion->Methylated (CH3)2SO4 Deprotection_Step N-methyl-D-alloisoleucine Methylated->Deprotection_Step Mercaptoethanol, DBU

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl N-methyl-D-alloisoleucinate

This guide provides an in-depth technical analysis of the spectroscopic data for Methyl N-methyl-D-alloisoleucinate, a modified amino acid ester of interest in peptide synthesis and drug discovery.[1] As N-methylation ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data for Methyl N-methyl-D-alloisoleucinate, a modified amino acid ester of interest in peptide synthesis and drug discovery.[1] As N-methylation can enhance the pharmacokinetic properties of peptides, a thorough understanding of the structural confirmation of such building blocks is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Methyl N-methyl-D-alloisoleucinate possesses three chiral centers, making stereochemical confirmation a critical aspect of its analysis. The molecule's structure includes a secondary amine, an ester, and multiple stereocenters, each presenting unique spectroscopic signatures. This guide will dissect the expected data from NMR, IR, and MS analyses, providing not just the data itself, but the scientific rationale behind the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Stereochemistry and Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule with multiple diastereomers like Methyl N-methyl-D-alloisoleucinate, NMR is indispensable for confirming the correct stereoisomer has been synthesized.[2][3]

Experimental Protocol: 1H and 13C NMR

Objective: To acquire high-resolution 1H and 13C NMR spectra to confirm the covalent structure and stereochemistry of Methyl N-methyl-D-alloisoleucinate.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical to avoid signal overlap with the analyte.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion, which is crucial for resolving the complex spin systems in this molecule.[5]

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.

    • COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin coupling networks, revealing proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the relative stereochemistry by identifying protons that are close in space.[6] For diastereomers, distinct NOE patterns can differentiate between them.[6]

Predicted NMR Data
1H NMR (500 MHz, CDCl3) 13C NMR (125 MHz, CDCl3)
Chemical Shift (δ, ppm) Multiplicity
~3.70s
~3.15d
~2.40s
~1.90m
~1.40m
~1.15m
~0.90d
~0.85t
Interpretation of NMR Data
  • 1H NMR: The spectrum is expected to show distinct signals for the two methyl esters (O-CH3 and N-CH3), which will appear as singlets. The protons on the isoleucine side chain will exhibit complex splitting patterns due to diastereotopicity.[7] The α-proton will be a doublet, coupled to the β-proton. The β-proton, in turn, will be a multiplet, coupled to the α-proton and the γ-protons. The diastereotopic γ-protons will appear as distinct multiplets. The two terminal methyl groups (γ-CH3 and δ-CH3) will be a doublet and a triplet, respectively.

  • 13C NMR: The carbonyl carbon of the ester will appear downfield (~174 ppm). The α-carbon, O-methyl, and N-methyl carbons will have characteristic shifts. The aliphatic carbons of the side chain will appear in the upfield region.

  • Stereochemistry: The D-allo configuration will influence the precise chemical shifts and coupling constants, and these can be compared to literature values for similar compounds or confirmed through advanced techniques like NOESY, which would show spatial proximity between specific protons, confirming their relative stereochemistry.[6]

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (500 MHz) cluster_analysis Data Analysis & Interpretation Sample Dissolve in CDCl3 H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR COSY COSY Sample->COSY HSQC HSQC Sample->HSQC HMBC HMBC Sample->HMBC NOESY NOESY Sample->NOESY Structure_Confirmation Confirm Connectivity H1_NMR->Structure_Confirmation C13_NMR->Structure_Confirmation COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation Stereochem_Determination Determine Stereochemistry NOESY->Stereochem_Determination Final_Structure Final Structure Elucidation Structure_Confirmation->Final_Structure Stereochem_Determination->Final_Structure

Caption: NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of Methyl N-methyl-D-alloisoleucinate, IR spectroscopy will confirm the presence of the ester and the secondary amine.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, if the sample is a solid, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Data
Frequency (cm-1) Intensity Assignment
~2960-2850StrongC-H (aliphatic) stretch
~1740Strong, SharpC=O (ester) stretch[8][9]
~1170StrongC-O (ester) stretch
No peak at ~3300-3500-Absence of N-H stretch confirms N-methylation
Interpretation of IR Data
  • C=O Stretch: A strong, sharp absorption band around 1740 cm-1 is a definitive indicator of the ester carbonyl group.[8][9]

  • C-H Stretch: The peaks in the 2960-2850 cm-1 region are characteristic of stretching vibrations of sp3 hybridized C-H bonds in the alkyl side chain and methyl groups.[10]

  • C-O Stretch: A strong band in the 1200-1100 cm-1 region corresponds to the C-O single bond stretch of the ester.

  • N-H Stretch: Importantly, the absence of a characteristic N-H stretching band in the 3300-3500 cm-1 region confirms that the nitrogen atom is fully substituted (N-methylated), as a secondary amine would show a single peak in this region.[11]

Experimental Workflow: IR Analysis

IR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Prepare thin film or KBr pellet FTIR FTIR Spectrometer Sample->FTIR Identify_Bands Identify characteristic absorption bands FTIR->Identify_Bands Functional_Group_Confirmation Confirm functional groups Identify_Bands->Functional_Group_Confirmation

Caption: IR spectroscopy workflow for functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and analyze the fragmentation pattern of Methyl N-methyl-D-alloisoleucinate.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion ([M+H]+).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[12] This provides information about the connectivity of the molecule.

Predicted MS Data
m/z (Mass-to-Charge Ratio) Assignment
~174.1494[M+H]+ (Calculated for C9H20NO2+)
~115.0970[M+H - COOCH3]+
~88.0762[CH3NH=CHCOOCH3]+
~74.0606[CH3NH=CH2]+
Interpretation of MS Data
  • Molecular Ion: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]+), allowing for the confirmation of the elemental composition.

  • Fragmentation Pattern: The fragmentation of amino acid esters is well-understood.[13][14] Key fragmentation pathways for Methyl N-methyl-D-alloisoleucinate would include:

    • Loss of the methoxycarbonyl group (-COOCH3).

    • Cleavage of the Cα-Cβ bond, leading to characteristic fragments.

    • Fragmentation of the side chain. The analysis of these fragments provides a fingerprint that can confirm the structure of the molecule.[15]

Experimental Workflow: MS Analysis

MS_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve in suitable solvent ESI_MS ESI-MS (Full Scan) Sample->ESI_MS Determine_MW Determine Molecular Weight ESI_MS->Determine_MW Tandem_MS Tandem MS (MS/MS) Analyze_Fragments Analyze Fragmentation Pattern Tandem_MS->Analyze_Fragments Determine_MW->Tandem_MS Structure_Confirmation Confirm Structure Determine_MW->Structure_Confirmation Analyze_Fragments->Structure_Confirmation

Caption: Mass spectrometry workflow for molecular weight and structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of Methyl N-methyl-D-alloisoleucinate, integrating data from NMR, IR, and MS, provides a robust confirmation of its chemical structure and stereochemistry. The detailed protocols and interpretation guidelines presented in this document serve as a valuable resource for researchers working with this and similar N-methylated amino acid derivatives. The convergence of data from these orthogonal analytical techniques ensures the high degree of confidence required in the fields of peptide chemistry and drug development.

References

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers | ACS Omega. (2020).
  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods - Benchchem. (2025).
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). (n.d.).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. (n.d.).
  • Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. (n.d.).
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022).
  • Supplementary Info - The Royal Society of Chemistry. (n.d.).
  • N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed. (1985).
  • Interpreting IR Spectra - Chemistry Steps. (2025).
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • IR Spectroscopy Tutorial: How to analyze IR spectra. (n.d.).
  • 6 Synthesis of N-Alkyl Amino Acids - Monash. (n.d.).
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
  • IR Spectroscopy - Basic Introduction - YouTube. (2020).
  • A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. (2008).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.).
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017).
  • N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. (n.d.).
  • Methyl Groups as Probes of Structure and Dynamics in NMR Studies of High‐Molecular‐Weight Proteins. (2005).
  • Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed. (2019).
  • Comprehensive and Cost-Effective NMR Spectroscopy of Methyl Groups in Large Proteins. (n.d.).
  • US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases - Google Patents. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC. (n.d.).
  • Boc-N-methyl-D-allo-isoleucine ≥95% (NMR) - Data Sheet - United States Biological. (n.d.).
  • Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC. (n.d.).
  • US6830904B2 - Methods for producing diastereomers of isoleucine - Google Patents. (n.d.).
  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC. (n.d.).
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction - Organic Syntheses Procedure. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
  • IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin - bioRxiv. (2025).
  • Synthesis of the methyl D-allopyranosides | Semantic Scholar. (1994).
  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - MDPI. (2023).
  • Quantum chemical studies, spectroscopic NMR and FT-IR analysis, and molecular docking investigation of 3,3 - TUTDoR. (2023).
  • Infrared Spectroscopy - Chemistry LibreTexts. (2020).
  • UC Davis - eScholarship.org. (2014).
  • Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. (n.d.).
  • Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Organic Structure Elucidation Workbook | University of Notre Dame. (n.d.).
  • Methods to extract molecular and bulk chemical information from series of complex mass spectra with limited mass resolution. (n.d.).

Sources

Foundational

Biological Activity of N-Methylated Amino Acids: A Mechanistic & Practical Guide

Executive Summary The incorporation of N-methylated amino acids (NMAAs) into peptide backbones represents a pivotal strategy in modern peptidomimetic drug design.[1][2][3] By replacing the amide proton with a methyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methylated amino acids (NMAAs) into peptide backbones represents a pivotal strategy in modern peptidomimetic drug design.[1][2][3] By replacing the amide proton with a methyl group, researchers can fundamentally alter the physicochemical landscape of a peptide.[2][3] This guide details the biological implications of this modification, specifically focusing on the transition from "undruggable" linear peptides to highly stable, membrane-permeable therapeutics. We explore the structural mechanics, pharmacokinetic enhancements, and validated experimental protocols required to leverage NMAAs effectively.

Structural Mechanistics: The Physics of N-Methylation[3]

The biological activity of NMAAs is not driven by the methyl group's bulk alone, but by its profound impact on the peptide bond's electronic and steric environment.

Hydrogen Bond Donor Elimination

The primary consequence of N-methylation is the removal of the amide proton (-NH), a crucial hydrogen bond (H-bond) donor.[2]

  • Energetic Impact: In an aqueous environment, solvation of the peptide bond requires energy. By removing the H-bond donor, the desolvation penalty required for the peptide to enter a lipid bilayer is significantly reduced.

  • Conformational Impact: The elimination of internal H-bonds destabilizes secondary structures like

    
    -helices that rely on 
    
    
    
    bonding, while promoting turn structures (e.g.,
    
    
    -turns) that are often critical for receptor recognition.
Cis/Trans Isomerism & Conformational Locking

Standard peptide bonds predominantly exist in the trans conformation (


) to minimize steric clash between 

substituents. N-methylation introduces steric bulk that destabilizes the trans isomer, lowering the energy barrier for cis/trans isomerization.
  • The "Proline Effect": Similar to proline, N-methylated amino acids often populate the cis conformation (

    
    ). This induces a "kink" in the backbone, effectively cyclizing linear regions or locking macrocycles into specific bioactive geometries.
    
Visualization: The Conformational Shift

The following diagram illustrates the structural shift and H-bond elimination mechanism.

N_Methylation_Mechanism Linear Standard Peptide Bond (Trans-dominant) Methylation N-Methylation (Synthetic Modification) Linear->Methylation HBond_Loss Loss of H-Bond Donor (Reduced Desolvation Penalty) Methylation->HBond_Loss Steric_Clash Steric Hindrance (R-Group vs Methyl) Methylation->Steric_Clash Bioactivity Enhanced Permeability & Receptor Selectivity HBond_Loss->Bioactivity Lipophilicity Cis_Trans Cis/Trans Equilibrium Shift (Conformational Kink) Steric_Clash->Cis_Trans Cis_Trans->Bioactivity Shape Complementarity

Caption: Mechanistic flow showing how N-methylation alters peptide physics to enhance bioactivity.

Pharmacokinetic Enhancements

The clinical failure of many peptides is due to rapid clearance and zero oral bioavailability. NMAAs address these liabilities through two primary mechanisms.

Proteolytic Stability (Steric Occlusion)

Proteases (e.g., chymotrypsin, pepsin) require specific backbone geometry and H-bonding to hydrolyze peptide bonds.

  • Mechanism: The N-methyl group acts as a steric shield, preventing the protease catalytic triad from accessing the scissile bond.[3]

  • Result: Half-life extension from minutes (native peptide) to hours or days.

Membrane Permeability: The "Chameleon" Property

N-methylated peptides, particularly cyclic ones like Cyclosporine A (CsA) , exhibit "chameleon-like" behavior.

  • Aqueous Phase: The molecule exposes polar groups to maintain solubility.

  • Lipid Phase: Upon membrane contact, the molecule undergoes a conformational change, burying polar groups and exposing hydrophobic N-methyl and side-chain groups. This adaptive folding is the key to passive diffusion.

Data Summary: Impact on PK Parameters

Table 1: Comparison of Standard vs. N-Methylated Analogs (Representative Data)

ParameterStandard Linear PeptideN-Methylated Cyclic AnalogMechanism of Improvement
Proteolytic

< 15 minutes> 24 hoursSteric hindrance of protease access
Caco-2 Permeability (

)
<

cm/s

cm/s
H-bond donor reduction & adaptive folding
Oral Bioavailability (%F) < 1%20 - 60%Passive diffusion + metabolic stability
Conformational State Flexible ensembleRigid/Pre-organizedReduced entropic penalty upon binding

Therapeutic Applications & Case Studies

Cyclosporine A (CsA): The Gold Standard

CsA is a cyclic undecapeptide with seven N-methylated residues.[3][4] Its oral bioavailability is entirely dependent on its ability to form intramolecular H-bonds that shield polar atoms during membrane transit [1].

  • Lesson: Random methylation is insufficient; specific patterns are required to enable the "closed" conformation in lipophilic solvents.

Spatial Screening (The Kessler Method)

Professor Horst Kessler pioneered "spatial screening," where N-methylation is systematically scanned across a peptide sequence (e.g., the Veber-Hirschmann somatostatin analogs) [2].

  • Goal: Identify which amide nitrogens are non-essential for receptor binding but essential for permeability.

  • Outcome: This method often yields analogs with retained potency but drastically improved PK profiles.

Trofinetide: Modern Success

Approved by the FDA in 2023 for Rett syndrome, Trofinetide is a simple analog of the tripeptide Gly-Pro-Glu (GPE). The addition of a methyl group (and other minor mods) transforms a rapidly metabolized endogenous peptide into an orally available drug [3].

Experimental Protocols

To validate the biological activity of NMAAs, researchers must assess stability and permeability.[2][3]

Protocol: Serum Stability Assay

Objective: Determine the metabolic half-life (


) of the N-methylated analog compared to the parent peptide.

Materials:

  • Pooled Human Serum (Sigma or similar).

  • Internal Standard (e.g., Warfarin or a structurally distinct peptide).

  • LC-MS/MS system.

  • Precipitation Agent: 1% Formic acid in Acetonitrile (ACN).

Workflow Diagram:

Stability_Assay Start Peptide Stock (10 mM in DMSO) Incubation Incubate in Human Serum (37°C, 100 µM final) Start->Incubation Sampling Timepoint Sampling (0, 15, 30, 60, 120, 240 min) Incubation->Sampling Quench Protein Precipitation (Add cold ACN + Internal Std) Sampling->Quench Centrifuge Centrifuge (10,000g, 10 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->Analysis

Caption: Step-by-step workflow for assessing proteolytic stability in human serum.

Step-by-Step Methodology:

  • Preparation: Dilute peptide stock to 100

    
    M in pre-warmed (
    
    
    
    C) human serum.
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately add 200

    
    L of ice-cold ACN containing the Internal Standard to precipitate serum proteins.
    
  • Processing: Vortex for 30s, then centrifuge at 10,000

    
     g for 10 min.
    
  • Analysis: Inject the supernatant onto a C18 column coupled to a mass spectrometer. Monitor the transition of the parent ion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive oral absorption.[5][6]

  • Donor Plate: Add peptide solution (pH 7.4 buffer) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Acceptor Plate: Add blank buffer to the top wells.

  • Sandwich: Place acceptor plate on donor plate; incubate for 18 hours.

  • Quantification: Measure peptide concentration in both wells using UV or LC-MS. Calculate effective permeability (

    
    ).
    

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link

  • Chatterjee, J., et al. (2013). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Chemical Reviews. Link

  • FDA Drug Approvals. (2023). Daybue (trofinetide) Prescribing Information. U.S. Food and Drug Administration.[7][8] Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

Sources

Exploratory

Technical Guide: Discovery, Isolation, and Analysis of D-Alloisoleucine Derivatives

Executive Summary D-Alloisoleucine (D-allo-Ile) represents a unique stereochemical challenge and opportunity in peptide drug discovery.[1] Unlike its proteinogenic counterpart L-isoleucine, D-allo-Ile possesses a (2R, 3S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Alloisoleucine (D-allo-Ile) represents a unique stereochemical challenge and opportunity in peptide drug discovery.[1] Unlike its proteinogenic counterpart L-isoleucine, D-allo-Ile possesses a (2R, 3S) configuration.[1][2] This specific stereochemistry induces distinct conformational constraints in peptide backbones, often conferring resistance to proteolytic degradation—a critical attribute for therapeutic peptides.

This guide provides a rigorous technical framework for the isolation of D-allo-Ile from natural products (e.g., Actinomycins, Bacitracin, Bombinin peptides) and its subsequent analytical validation.[1] We move beyond standard protocols to address the specific difficulty of separating the "Isoleucine Quartet"—the four stereoisomers that often co-elute in standard chromatography.

The Stereochemical Matrix

To isolate D-allo-Ile, one must first understand the contaminant landscape. Isoleucine has two chiral centers (


 and 

), resulting in four distinct stereoisomers.[2][3]

The Isoleucine Quartet: | Common Name | Configuration (


, 

) | Origin | Key Challenge | | :--- | :--- | :--- | :--- | | L-Isoleucine | (2S, 3S) | Proteinogenic (Universal) | Major matrix interference | | D-Isoleucine | (2R, 3R) | Bacterial/Fungal | Enantiomer of L-Ile | | L-Alloisoleucine | (2S, 3R) | Rare Natural Product | Diastereomer of L-Ile | | D-Alloisoleucine | (2R, 3S) | Target Analyte | Diastereomer of L-Ile |[1][4][5]

Expert Insight: Standard C18 reverse-phase HPLC cannot separate enantiomers (e.g., L-Ile vs D-Ile). While it can theoretically separate diastereomers (L-Ile vs D-allo-Ile), the resolution is often poor due to identical hydrophobicity.[1] Therefore, chiral derivatization or chiral stationary phases are mandatory.

Natural Source Screening & Extraction

D-allo-Ile is frequently found in non-ribosomal peptides (NRPs) produced by Actinobacteria and certain amphibians.[1]

Target Sources
  • Actinomycins: Streptomyces antibioticus produces actinomycins containing D-allo-Ile.[1][6]

  • Bombinin H4: An antimicrobial peptide from the skin of the toad Bombina variegata.[7]

  • Bacitracin A: Contains D-allo-Ile residues formed via epimerization during biosynthesis.[1][4][8]

Protocol 1: Isolation from Peptide Biomass

Objective: Release free amino acids from the peptide backbone without inducing racemization (which would corrupt stereochemical data).

  • Lysis & Extraction:

    • Lyse cells (if microbial) using bead beating in MeOH.

    • Extract lipophilic peptides using Ethyl Acetate (EtOAc).

    • Evaporate solvent to obtain crude peptide extract.

  • Acid Hydrolysis (Standard vs. Low-Racemization):

    • Standard: Dissolve 1 mg extract in 0.5 mL 6N HCl . Seal in a glass ampoule under

      
      . Heat at 110°C for 24 hours .
      
    • Caution: This method induces ~0.5-1% racemization.[1]

    • Deuterated Control: To quantify hydrolysis-induced racemization, perform the hydrolysis in 6N DCl/D2O . Any conversion of L-Ile to D-allo-Ile during hydrolysis will result in deuterium incorporation at the

      
      -position, detectable by Mass Spectrometry.[1]
      

Analytical Resolution: The Marfey's Method

The "Gold Standard" for resolving isoleucine isomers is derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[1]

Mechanism: FDAA reacts with the amine group of the amino acid. Since FDAA is chiral (L-configuration), it converts the mixture of amino acid enantiomers into diastereomers.

  • L-Ile + FDAA

    
     L-L diastereomer[1]
    
  • D-Ile + FDAA

    
     L-D diastereomer[1]
    
  • D-allo-Ile + FDAA

    
     L-D-allo diastereomer[1]
    

These resulting diastereomers have significantly different hydrophobicities and can be separated on a standard achiral C18 column.

Protocol 2: Marfey’s Derivatization Workflow

Reagents:

  • 1% solution of FDAA in Acetone.

  • 1M

    
    .
    
  • 1M HCl.

Step-by-Step:

  • Preparation: Take 50 µL of the hydrolyzed amino acid solution (neutralized or dried).

  • Reaction: Add 100 µL of 1M

    
     and 50 µL of 1% FDAA .
    
  • Incubation: Heat at 40°C for 1 hour . (Higher temps risk degradation).

  • Quenching: Stop reaction by adding 20 µL of 1M HCl.

  • Dilution: Dilute with 200 µL of 50% Acetonitrile (ACN) prior to HPLC injection.

Visualization: Marfey's Logic Flow

MarfeysMethod Start Crude Hydrolysate (Mixture of Isomers) Reaction Nucleophilic Substitution (40°C, pH 8.5) Start->Reaction Reagent Add Marfey's Reagent (FDAA, L-config) Reagent->Reaction Diastereomers Formation of Diastereomeric Pairs Reaction->Diastereomers Converts Enantiomers to Diastereomers HPLC C18 HPLC Separation Diastereomers->HPLC Result Resolved Peaks: 1. L-Ile 2. D-allo-Ile HPLC->Result Elution Based on Hydrophobicity

Caption: Workflow for converting enantiomeric mixtures into separable diastereomers using FDAA.

Chromatographic Separation & Identification

Once derivatized, the isomers elute in a predictable order. This predictability is the basis of identification.

HPLC Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 250mm).

  • Mobile Phase A: 0.1% TFA in Water (or Triethylamine phosphate buffer pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Linear gradient 10% B to 50% B over 45 minutes.

  • Detection: UV at 340 nm (specific to the dinitrophenyl moiety of Marfey's reagent).

Elution Order (Typical on C18)

The elution order is generally governed by the hydrophobicity of the side chain relative to the FDAA tag. For Isoleucine isomers, the consensus elution order is:

  • L-Isoleucine-FDAA (Elutes first)

  • L-Alloisoleucine-FDAA

  • D-Alloisoleucine-FDAA (Target)[1]

  • D-Isoleucine-FDAA (Elutes last)

Validation Step: You must co-inject your sample with authentic standards of L-Ile and D-allo-Ile to confirm retention times.[1]

Structural Confirmation via NMR

While Marfey's analysis confirms stereochemistry via retention time, NMR provides structural certainty regarding the connectivity and relative configuration.

Key Diagnostic Signals (


 NMR in 

or DMSO-

):
The

-proton (

) and

-proton (

) coupling constants (

) differ significantly between allo and non-allo forms due to the different gauche/anti relationships in the side chain rotamers.
Isomer

Chemical Shift (

)
Coupling

(Hz)
L-Isoleucine ~3.60 ppm~4.5 - 5.0 Hz
D-Alloisoleucine ~3.75 ppm~8.5 - 9.0 Hz

Interpretation: The larger coupling constant in D-allo-Ile reflects the anti relationship between the protons in the preferred conformer, whereas L-Ile adopts a gauche conformation.[1]

Synthetic Utility in Drug Design

Why go through this trouble? D-Alloisoleucine is a "Breaker" amino acid.[1]

  • Proteolytic Stability: The inverted stereocenter at

    
     prevents recognition by common proteases (trypsin, chymotrypsin), extending the half-life of peptide drugs.
    
  • Conformational Locking: In cyclic peptides, D-allo-Ile forces specific turn structures (e.g.,

    
    -turns) that L-Ile cannot access.[1] This is crucial for locking peptides into their bioactive conformation to bind receptors (e.g., GPCRs).
    
Workflow: From Discovery to Drug Candidate

DrugDesign Source Natural Source (e.g., Actinomycins) Isol Isolation of D-allo-Ile Source->Isol Synth Fmoc-Protection (Synthetic Preparation) Isol->Synth Scale Up SPPS Solid Phase Peptide Synthesis (Incorporation into Lead) Synth->SPPS Assay Bioactivity & Stability Assay SPPS->Assay Test for Proteolytic Resistance

Caption: Integration of D-allo-Ile into the peptide drug development pipeline.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231–247.[1] Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596.[1] Link

  • Mangoni, M. L., et al. (2018). The role of D-allo-isoleucine in the deposition of the anti-Leishmania peptide bombinin H4.[1][7] Biochimica et Biophysica Acta (BBA), 1866(7), 789-798. Link

  • Anderson, Z. J., et al. (2017).[2] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15, 9324-9327.[1] Link

  • Fujii, K., et al. (1997). Separation of amino acid enantiomers by high-performance liquid chromatography using chiral derivatization reagents. Journal of Chromatography A, 777(2), 253-265. Link

Sources

Foundational

Technical Guide: Stability and Storage of Methyl N-methyl-D-alloisoleucinate

Executive Summary Methyl N-methyl-D-alloisoleucinate is a specialized, non-proteinogenic amino acid derivative frequently employed in the total synthesis of complex depsipeptides (e.g., Lagunamides, Aurilides) and N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-methyl-D-alloisoleucinate is a specialized, non-proteinogenic amino acid derivative frequently employed in the total synthesis of complex depsipeptides (e.g., Lagunamides, Aurilides) and N-methylated cyclic peptides. Its structural integrity is defined by two critical factors: the N-methylation of the amine and the specific (2R, 3S) stereochemical configuration.

This compound presents unique stability challenges compared to standard amino acids. The N-methyl group increases steric bulk and lipophilicity but also alters the electronic properties of the


-carbon, increasing susceptibility to epimerization under basic conditions. Furthermore, as a methyl ester, it is prone to hydrolysis if exposed to atmospheric moisture.

Critical Storage Mandate: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Strictly avoid prolonged exposure to basic environments (


) to prevent irreversible epimerization to the L-isoleucine derivative.

Chemical Identity & Structural Analysis[1]

To ensure scientific integrity in handling, one must first understand the stereochemical landscape. Unlike non-chiral reagents, the value of this compound lies entirely in its specific diastereomeric purity.

PropertySpecification
Chemical Name Methyl N-methyl-D-alloisoleucinate
Stereochemistry (2R, 3S)
Molecular Formula

Molecular Weight 159.23 g/mol
Physical State Colorless oil or low-melting solid (depending on purity/salt form)
Solubility High in organic solvents (DCM, MeOH, DMSO); Moderate in

Key Risk Epimerization at C2 (

-carbon) leads to the (2S, 3S) isomer (L-Ile derivative)
Stereochemical Context

Isoleucine has two chiral centers at C2 (


) and C3 (

).
  • L-Isoleucine: (2S, 3S) — Natural proteinogenic isomer.[1]

  • D-Alloisoleucine: (2R, 3S) — The target compound.

The difference lies solely at the


-carbon. Inversion at this center transforms the valuable D-allo building block into the common L-isoleucine derivative, a critical impurity that is difficult to separate by standard flash chromatography.

Degradation Mechanisms

The stability profile is governed by two primary pathways: Hydrolysis and Epimerization .

Pathway Analysis

The following diagram illustrates the degradation logic. The N-methyl group (not shown explicitly in node labels but implied) lowers the energy barrier for certain conformational changes, and the ester bond is the weak point for hydrolysis.

StabilityPathways Target Methyl N-methyl-D-alloisoleucinate (2R, 3S) [Active Reagent] Epimer Methyl N-methyl-L-isoleucinate (2S, 3S) [Impurity - Epimer] Target->Epimer Epimerization (Base, Heat) HydrolysisProd N-methyl-D-alloisoleucine (Free Acid) [Degradation Product] Target->HydrolysisProd Hydrolysis (+H2O, Acid/Base) DKP Diketopiperazine (If coupled) Target->DKP Cyclization (If dipeptide)

Figure 1: Primary degradation pathways. The red path (Epimerization) is the most insidious as it retains the same mass, making it invisible to standard LC-MS without chiral separation.

Mechanism Details
  • Epimerization (The "Silent" Killer):

    • Cause: The

      
      -proton is acidic.[2] Bases (e.g., Triethylamine, DIPEA) used in coupling or neutralization can abstract this proton, forming an enolate intermediate. Upon reprotonation, the molecule can relax into the thermodynamically preferred (2S, 3S) L-isoleucine configuration.
      
    • Risk Factor: High. N-methylation often lowers the barrier to enolization compared to primary amines due to electronic effects and the absence of amide hydrogen bonding stabilization.

  • Hydrolysis:

    • Cause: Exposure to atmospheric moisture.

    • Result: Cleavage of the methyl ester to form the free carboxylic acid.[3]

    • Impact: Changes stoichiometry in coupling reactions; free acid may interfere with activation agents.

Storage & Handling Protocol

This protocol is designed to maximize shelf-life (target: >2 years) and maintain diastereomeric purity (>98% de).

Storage Conditions
ParameterRequirementRationale
Temperature -20°C (

5°C)
Slows kinetic rates of hydrolysis and auto-oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the secondary amine and moisture ingress.
Container Amber Glass VialProtects from light; glass is impermeable to oxygen compared to plastics.
Desiccant RequiredEssential to prevent ester hydrolysis. Store vial inside a secondary jar with Drierite/Silica.
Handling "Best Practices"
  • Equilibration: Always allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly into the product, accelerating hydrolysis.

  • Solvent Choice: Dissolve in anhydrous solvents (DCM, DMF, THF) immediately prior to use. Do not store stock solutions for >24 hours.

  • Avoid Strong Bases: When neutralizing salts (e.g., HCl salt of the amine), use sterically hindered bases (e.g., DIPEA) and keep the temperature low (

    
    ) to minimize epimerization.
    

Quality Control & Stability Assessment

Trust but verify. Because epimerization does not change the molecular weight, standard LC-MS is insufficient.

Analytical Method: Chiral HPLC
  • Objective: Distinguish (2R, 3S) D-allo from (2S, 3S) L-iso isomers.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (to sharpen amine peaks).

  • Detection: UV at 210 nm (low absorption, high concentration required) or ELSD/CAD.

Rapid NMR Assessment

If chiral HPLC is unavailable,


 NMR can often detect epimerization if the signals are distinct.
  • Solvent:

    
     or 
    
    
    
    .
  • Marker Signals: Look for splitting or doubling of the N-methyl singlet (

    
     ppm) or the methyl ester singlet  (
    
    
    
    ppm). The diastereomers often have slight chemical shift differences (
    
    
    ppm) due to the different magnetic environments created by the side chain orientation.
Purity Criteria for Use
  • Synthesis Grade:

    
     Chemical Purity, 
    
    
    
    Free Acid.
  • Stereochemical Grade:

    
     dr (diastereomeric ratio). If dr drops below 95:5, recrystallization (as a salt, e.g., p-TsOH salt) is recommended over chromatography.
    

References

  • Stereochemistry of Isoleucine Deriv

    • Smith, A. B., et al. (2017).[4] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry.

  • Epimerization Risks in N-Methyl

    • Biron, E., & Kessler, H. (2005).
  • General Stability of Amino Acid Esters

    • FDA Guidance for Industry. (2023).[5][6] Stability Testing of Drug Substances and Products.

  • Synthesis of Lagunamide A (Contextual Usage)

    • Dai, L., et al. (2012). Total Synthesis and Stereochemical Assignment of Lagunamide A. Journal of the American Chemical Society.

Sources

Exploratory

Thermodynamic Profiling of N-Methylated Amino Acid Esters: Structural Dynamics and Energetics

Executive Summary The thermodynamic characterization of N-methylated amino acid esters is a critical subdomain of physical organic chemistry, directly impacting peptide drug design, prodrug formulation, and protein foldi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic characterization of N-methylated amino acid esters is a critical subdomain of physical organic chemistry, directly impacting peptide drug design, prodrug formulation, and protein folding models. N-methylation introduces a "thermodynamic switch" by replacing a hydrogen-bond donor (N-H) with a hydrophobic methyl group. This modification significantly alters the enthalpy of vaporization ($ \Delta_{vap}H $) , lattice energy , and lipophilicity , often enhancing membrane permeability and proteolytic stability.

This guide provides a rigorous technical framework for determining, analyzing, and applying these thermodynamic properties.

Part 1: The Methylation Effect – Structural Dynamics

To understand the thermodynamics, one must first quantify the structural shift. The introduction of a methyl group at the nitrogen atom of an amino acid ester results in two primary energetic consequences:

  • Disruption of Intermolecular Hydrogen Bonding: In non-methylated amino acid esters (e.g., Glycine Ethyl Ester), strong N-H···O=C hydrogen bond networks stabilize the liquid and solid phases. N-methylation removes the donor proton, significantly reducing the cohesive energy density.

    • Thermodynamic Consequence: Lower

      
       and increased volatility compared to the parent compound.
      
  • Steric Strain and Conformational Entropy: The N-methyl group introduces steric clash, particularly with the side chain (in alanine/phenylalanine derivatives) and the carbonyl oxygen. This restricts rotation around the $ \phi $ and $ \psi $ torsion angles.

    • Thermodynamic Consequence: Altered Heat Capacity ($ C_p

      
       \Delta_f H $)  due to changes in internal rotational barriers.
      
Visualization: The Structure-Property Cascade

The following diagram illustrates the causal relationship between N-methylation and macroscopic thermodynamic observables.

MethylationEffect Methylation N-Methylation Event H_Bond_Loss Loss of N-H Donor (H-Bond Network Disruption) Methylation->H_Bond_Loss Steric_Bulk Increased Steric Bulk (Restricted Conformation) Methylation->Steric_Bulk Cohesive_Energy Reduced Cohesive Energy Density H_Bond_Loss->Cohesive_Energy Lattice_Energy Lower Lattice Energy (Solid State) H_Bond_Loss->Lattice_Energy Solubility Increased Lipophilicity (logP) Steric_Bulk->Solubility Vap_Enthalpy Decreased Enthalpy of Vaporization (ΔvapH) Cohesive_Energy->Vap_Enthalpy Bioavailability Enhanced Membrane Permeability Vap_Enthalpy->Bioavailability Correlation Solubility->Bioavailability

Figure 1: Causal pathway linking molecular N-methylation to macroscopic thermodynamic and pharmacokinetic properties.

Part 2: Experimental Methodologies

Accurate determination of thermodynamic properties requires precision techniques. The two gold-standard methods for this class of compounds are Combustion Calorimetry (for


) and the Transpiration Method  (for Vapor Pressure and 

).
Protocol A: The Transpiration Method

This method is superior to static methods for low-volatility compounds like amino acid esters because it avoids thermal decomposition by operating at lower temperatures.

Objective: Determine Vapor Pressure (


) and Enthalpy of Vaporization (

).

Workflow:

  • Saturation: An inert carrier gas (Nitrogen) flows over the sample thermostated at temperature

    
    .
    
  • Equilibrium: The gas becomes saturated with sample vapor.

  • Collection: The vapor is condensed in a cold trap at

    
    .
    
  • Quantification: The condensate is analyzed via GC-FID or GC-MS.

Step-by-Step Procedure:

  • Preparation: Coat glass beads (approx. 0.5 mm diameter) with the N-methylated amino acid ester.[1] Load these into a U-shaped saturation column.

  • Conditioning: Flow dried

    
     gas through the system for 1 hour to remove volatile impurities.
    
  • Isothermal Run: Set the thermostat to the lowest experimental temperature (e.g., 298 K). Stabilize to

    
     K.
    
  • Flow Control: Adjust mass flow controller to a rate where saturation is ensured (typically 5–20 mL/min). Critical Check: Verify that vapor pressure is independent of flow rate to confirm saturation.

  • Collection: Attach a cold trap (liquid

    
     or dry ice/acetone). Collect for a precise time (
    
    
    
    ).
  • Analysis: Wash the trap with a known volume of solvent (e.g., Methanol) containing an internal standard. Inject into GC.

  • Calculation:

    
    
    Where 
    
    
    
    is mass collected,
    
    
    is total gas volume, and
    
    
    is molar mass. Derive
    
    
    from the slope of
    
    
    vs
    
    
    (Clausius-Clapeyron).
Protocol B: Combustion Calorimetry

Objective: Determine Standard Enthalpy of Formation (


).

Key Nuance for N-Methylated Compounds: These compounds contain Nitrogen. Standard static bomb calorimetry often yields incomplete combustion or formation of


 species that require complex corrections. Rotating Bomb Calorimetry  is preferred to ensure complete mixing of the combustion products with the solvent in the bomb.
  • Pelletization: Press the amino acid ester into a pellet. If liquid, seal in a Mylar capsule of known heat of combustion.

  • Bomb Setup: Add 1.0 mL of deionized water to the bomb (to absorb

    
     and form 
    
    
    
    ).
  • Ignition: Pressurize with 3.0 MPa of high-purity Oxygen. Fire using a cotton fuse.

  • Correction: Titrate the bomb washings with NaOH to determine the amount of nitric acid formed. Apply the Washburn corrections for standard states.

Part 3: Thermodynamic Data Synthesis

The following data highlights the impact of N-methylation. Note the distinct decrease in enthalpy of vaporization when the N-H donor is removed.

Table 1: Comparative Thermodynamic Properties (298.15 K)
CompoundStructureState

(kJ/mol)

(kJ/mol)
Vapor Pressure (Pa)
Glycine Ethyl Ester

Liquid-495.263.5~15
N-Methylglycine Ethyl Ester

Liquid-468.158.7~38
N,N-Dimethylglycine Ethyl Ester

Liquid-442.552.1~85
L-Alanine Methyl Ester

Liquid-512.061.2~18
N-Methyl-L-Alanine Methyl Ester

Liquid-485.356.4~42

Data synthesized from Verevkin et al. and NIST databases (See References).

Analysis of Trends:

  • Volatility: N-Methylglycine ethyl ester (Sarcosine ethyl ester) exhibits a

    
     approximately 5 kJ/mol lower than Glycine ethyl ester. This energy gap corresponds to the loss of one strong intermolecular hydrogen bond.
    
  • Formation Enthalpy: The

    
     becomes less negative (less stable) upon methylation, reflecting the steric strain introduced by the methyl group, partially offset by the inductive effect of the alkyl group.
    

Part 4: Experimental Workflow Visualization

The setup for the Transpiration Method is complex. The diagram below details the gas flow logic required to ensure thermodynamic equilibrium.

TranspirationSetup cluster_bath Isothermal Zone GasSource Carrier Gas (N2) Source FlowControl Mass Flow Controller GasSource->FlowControl Dry Gas Saturator Saturator Column (Sample on Glass Beads) FlowControl->Saturator Controlled Flow Thermostat Thermostated Bath (±0.01 K) Condenser Condenser/Trap (T < -70°C) Saturator->Condenser Saturated Vapor GC GC Analysis (Quantification) Condenser->GC Eluate

Figure 2: Schematic of the Transpiration Method apparatus for measuring vapor pressures of low-volatility amino acid esters.

Part 5: Applications in Drug Development

Understanding these properties is not merely academic; it drives decision-making in medicinal chemistry.

Prodrug Design (Bioavailability)

N-methylation is a strategy to improve the Oral Bioavailability of peptide drugs.[2]

  • Mechanism: The reduction in

    
     correlates with a reduction in the desolvation penalty. When a drug enters a cell membrane, it must shed its water shell. N-methylated esters have fewer H-bonds to water, lowering the energy cost of desolvation and membrane entry.
    
  • Predictive Metric:

    
     derived from thermodynamic cycles involving 
    
    
    
    and solubility data.
Peptide Synthesis (Aggregation Suppression)

In Solid Phase Peptide Synthesis (SPPS), "difficult sequences" often aggregate via inter-chain H-bonds (beta-sheet formation).

  • Solution: Incorporating N-methylated amino acids (like N-methylglycine) acts as a "beta-sheet breaker."

  • Thermodynamic Basis: The steric bulk of the methyl group (quantified by

    
     strain energy) physically prevents the close approach required for aggregation, while the removal of the H-donor eliminates the stabilizing force of the aggregate.
    

References

  • Verevkin, S. P. (2006). "Vapor pressures and enthalpies of vaporization of a series of the linear aliphatic nitriles." Journal of Chemical & Engineering Data, 51(5), 1607-1610. Link

  • Sabbah, R., & Laffitte, M. (1977).[3] "The enthalpy of formation of sarcosine in the solid state." The Journal of Chemical Thermodynamics, 9(12), 1107-1108. Link

  • Emel'yanenko, V. N., & Verevkin, S. P. (2011). "Thermodynamic properties of N-methylated amino acid derivatives." The Journal of Physical Chemistry B, 115(39), 11476-11483. Link

  • NIST Chemistry WebBook. "Glycine, N-methyl-, ethyl ester." Standard Reference Data. Link

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link

Sources

Foundational

In Silico Modeling and Conformational Analysis of Methyl N-methyl-D-alloisoleucinate

Executive Summary This guide details the computational protocol for the structural and conformational profiling of Methyl N-methyl-D-alloisoleucinate . This molecule represents a specific stereochemical challenge due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational protocol for the structural and conformational profiling of Methyl N-methyl-D-alloisoleucinate . This molecule represents a specific stereochemical challenge due to its non-canonical D-allo configuration


 and the steric crowding introduced by N-methylation.

The workflow integrates Molecular Mechanics (MM) for exhaustive conformational searching with Density Functional Theory (DFT) for high-accuracy geometric refinement. Special emphasis is placed on dispersion corrections (DFT-D3) to accurately model the lipophilic sec-butyl side chain interactions.

Structural Foundations & Stereochemistry

Before initiating any calculation, the absolute configuration must be rigorously defined to prevent "garbage-in, garbage-out" errors.

Stereochemical Definition

Isoleucine possesses two chiral centers (


 and 

). The "allo" prefix indicates an inversion of relative stereochemistry at the

-carbon compared to the standard amino acid.
  • Compound: Methyl N-methyl-D-alloisoleucinate

  • Configuration:

    
    
    
  • Key Structural Features:

    • 
      -Carbon (
      
      
      
      ):
      Inverted relative to natural L-isoleucine.
    • 
      -Carbon (
      
      
      
      ):
      Retains the spatial arrangement of L-isoleucine but, due to the
      
      
      -inversion, results in a diastereomeric relationship.
    • N-Methylation: Introduces steric bulk at the amine, restricting the

      
       (phi) torsion angle and eliminating one hydrogen bond donor.
      
    • Methyl Ester: Caps the C-terminus, removing zwitterionic character and increasing lipophilicity.

Critical Check: Ensure your initial 3D builder sets the chiral centers exactly to 2R and 3S .

Computational Workflow Strategy

The modeling pipeline follows a funnel approach: coarse-grained sampling to identify local minima, followed by high-level quantum mechanical optimization.

Workflow Logic Diagram

G Start Structure Construction (2R, 3S Configuration) MM_Search Conformational Search (MMFF94 / Monte Carlo) Start->MM_Search Initial Geometry Filter Energy Filtering (Window: 5-10 kcal/mol) MM_Search->Filter Generate Ensemble QM_Opt DFT Optimization (B3LYP-D3(BJ)/6-311+G(d,p)) Filter->QM_Opt Select Low E Conformers Freq_Check Frequency Calculation (Check for Imaginary Freqs) QM_Opt->Freq_Check Converged Geometries Freq_Check->QM_Opt Imaginary Freq Found Boltzmann Boltzmann Population Analysis Freq_Check->Boltzmann Gibbs Free Energy (G)

Figure 1: Hierarchical computational workflow for conformational analysis.

Phase 1: Conformational Sampling (Molecular Mechanics)

N-methylation lowers the energy barrier for rotation, increasing the flexibility of the N-terminal region. A static optimization is insufficient; a global search is required.

Force Field Selection[1][2]
  • Recommended Field: MMFF94 (Merck Molecular Force Field) or OPLS3e .

  • Causality: MMFF94 is parameterized specifically for small organic molecules and accurately reproduces torsion profiles for amide and ester linkages, unlike protein-centric fields (e.g., AMBER) which may require custom parameterization for non-standard residues.

Search Protocol (Monte Carlo/Low-Mode)
  • Solvent Model: Implicit water (GB/SA) or Chloroform (if modeling lipophilic extraction).

  • Torsional Sampling: Rotate all rotatable bonds, specifically focusing on:

    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      )
  • Energy Window: Save all conformers within 5.0 – 10.0 kcal/mol of the global minimum.

  • Redundancy Check: Filter structures with RMSD < 0.5 Å to remove duplicates.

Outcome: You should expect 10–50 unique conformers depending on the resolution. The N-methyl group will likely bias the


 angle toward regions that minimize steric clash with the sec-butyl side chain.

Phase 2: Quantum Mechanical Refinement (DFT)

Molecular mechanics provides good geometries, but accurate energetics require Quantum Mechanics (QM).

Level of Theory[1][3]
  • Functional: B3LYP-D3(BJ) or

    
    B97X-D .
    
  • Basis Set: 6-311+G(d,p) (Pople) or def2-TZVP (Karlsruhe).

  • Causality (The "Why"):

    • Dispersion (D3): The sec-butyl side chain interacts with the N-methyl group via London dispersion forces. Standard B3LYP fails to capture this attractive non-covalent interaction, potentially leading to incorrect conformational ranking.

    • Diffuse Functions (+): Essential for describing the lone pairs on the nitrogen and oxygen atoms correctly.

Optimization Protocol[1]
  • Input Generation: Take the unique conformers from Phase 1.

  • Optimization (Opt): Relax the geometry to a local minimum on the DFT potential energy surface.

  • Frequency Calculation (Freq):

    • Verify the nature of the stationary point (0 imaginary frequencies).

    • Calculate Thermochemical data (Enthalpy

      
      , Gibbs Free Energy 
      
      
      
      ).
  • Solvation: Use IEF-PCM or SMD models. (Water for biological relevance, Methanol/DMSO for solution NMR comparison).

Phase 3: Analysis & Self-Validation

Once the data is generated, it must be validated against physical principles.

Boltzmann Distribution

Calculate the population (


) of each conformer 

at 298.15 K:


Where


 is the relative Gibbs free energy compared to the global minimum.
Intramolecular Hydrogen Bonding

In the neutral form, the N-H (if protonated) or the N-lone pair orientation is critical.

  • Interaction: Look for 5-membered rings (interaction between N-H and Carbonyl O) or 7-membered rings (interaction with Ester O).

  • N-Methyl Effect: The methyl group often disrupts the standard

    
     hydrogen bond found in amino acids, forcing the backbone into more open or "extended" conformations.
    
Data Presentation Table

Summarize your findings in the following format:

ConformerRelative E (kcal/mol)Relative G (kcal/mol)Population (%)

(deg)

(deg)
Key Interaction
Conf_01 0.000.0065.4-60.2145.3Side-chain/Me dispersion
Conf_02 1.201.1512.1-75.1-40.5Carbonyl dipole align
Conf_03 2.502.651.555.045.0High energy steric clash

Stereochemical Integrity Check (Graphviz)

This diagram illustrates the logic flow to ensure the stereochemistry (2R, 3S) is maintained throughout the simulation, a common failure point in force field applications.

StereoCheck Input Input Geometry (2R, 3S) Opt Geometry Optimization Input->Opt Chiral_Calc Calc Chiral Volume (Signed) Opt->Chiral_Calc Decision Sign Change? Chiral_Calc->Decision Valid Valid Conformer Decision->Valid No Invalid Inversion Error (Discard) Decision->Invalid Yes

Figure 2: Logic gate for verifying stereochemical retention post-optimization.

References

  • Halgren, T. A. (1996).[1][2] Merck molecular force field.[3][1][2][4] I. Basis, form, scope, parameterization, and performance of MMFF94.[2][4] Journal of Computational Chemistry, 17(5-6), 490-519.[2] Link

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Madi, A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13, 269-276. Link

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. European Journal of Biochemistry, 138, 9-37. Link

Sources

Protocols & Analytical Methods

Method

Methyl N-methyl-D-alloisoleucinate as a chiral building block in organic synthesis

Application Note: Methyl N-methyl-D-alloisoleucinate as a Chiral Building Block Abstract This technical guide details the synthesis, characterization, and application of Methyl N-methyl-D-alloisoleucinate (Me-N-Me-D-allo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl N-methyl-D-alloisoleucinate as a Chiral Building Block

Abstract

This technical guide details the synthesis, characterization, and application of Methyl N-methyl-D-alloisoleucinate (Me-N-Me-D-allo-Ile), a highly specialized non-proteinogenic amino acid derivative. Unlike its L-isoleucine counterpart, this building block combines inverted stereochemistry at the


-carbon with retained 

-carbon chirality, further constrained by N-methylation. It is a critical tool in medicinal chemistry for inducing specific

-turn conformations, enhancing proteolytic stability, and probing structure-activity relationships (SAR) in cyclic depsipeptides (e.g., Griselimycin analogues, Teixobactin derivatives).

Structural Significance & Mechanistic Utility

The "Magic Methyl" & Allo-Stereochemistry

Methyl N-methyl-D-alloisoleucinate offers a dual-modality constraint system for peptide engineering:

  • Conformational Locking (N-Methylation): The

    
    -methyl group eliminates the H-bond donor capability of the amide backbone, forcing the peptide bond into a cis-conformation (or a defined trans-rotamer population) due to 1,3-allylic strain. This is often used to nucleate 
    
    
    
    -turns or disrupt
    
    
    -helices.
  • Side-Chain Orientation (D-Allo Configuration):

    • L-Isoleucine:

      
      
      
    • D-Alloisoleucine:

      
      
      
    • The inversion at C

      
       combined with the native 
      
      
      
      configuration presents the sec-butyl side chain in a unique spatial vector that is inaccessible to standard D-isoleucine
      
      
      . This is critical for fitting into "deep" hydrophobic pockets in receptor targets where standard rotamers clash.
Pharmacokinetic Impact

Incorporating this residue into peptide drugs typically results in:

  • Protease Resistance: The N-methyl group blocks access to chymotrypsin-like proteases.

  • Membrane Permeability: Reduction of solvent-exposed Hydrogen Bond Donors (HBD) improves passive diffusion (Lipinski’s rules).

Synthesis Protocol: The Building Block

Objective: Synthesize Methyl N-methyl-D-alloisoleucinate from L-Isoleucine. Scope: Laboratory Scale (1–10 g).

Synthetic Workflow Diagram

SynthesisPath L_Ile L-Isoleucine (2S, 3S) Epimerization C2 Epimerization (Acetylation/Hydantoin) L_Ile->Epimerization Inversion D_Allo D-Alloisoleucine (2R, 3S) Epimerization->D_Allo Hydrolysis Red_Am Reductive Methylation (HCHO / NaCNBH3) D_Allo->Red_Am N-Me Installation Esterification Esterification (SOCl2 / MeOH) Red_Am->Esterification Protection Final Methyl N-Me-D-allo-Ile Esterification->Final Yield ~65%

Detailed Methodology

Step 1: Preparation of D-Alloisoleucine (Epimerization) Note: While D-alloisoleucine can be purchased, it is often synthesized from cheap L-Ile via the hydantoin method or acid-catalyzed epimerization.

  • Reagents: L-Isoleucine, Acetic Anhydride, NaOH.

  • Procedure: Reflux L-Ile in glacial acetic acid/acetic anhydride to racemize the

    
    -center.
    
  • Resolution: Use enzymatic resolution (Acylase I) to selectively hydrolyze the L-isomer, leaving the D-allo/D-Ile mixture, or separate diastereomers via fractional crystallization of sulfonate salts.

  • Validation: Check optical rotation. D-alloisoleucine

    
     (c=1, 5M HCl).
    

Step 2: N-Methylation (Benoiton-Type or Reductive) The reductive amination route is preferred to avoid over-methylation to the quaternary ammonium salt.

  • Reagents: D-Alloisoleucine (1.0 eq), Paraformaldehyde (3.0 eq), NaCNBH

    
     (2.0 eq), MeOH.
    
  • Conditions: Stir suspension of AA and paraformaldehyde in MeOH at 0°C. Add NaCNBH

    
     portion-wise. Warm to RT and stir for 12h.
    
  • Workup: Quench with water. Evaporate MeOH. Acidify to pH 2. Load onto cation-exchange resin (Dowex 50W). Elute with 2M NH

    
    OH.
    
  • Yield: Typically 70–80%.

Step 3: Methyl Ester Formation

  • Reagents: N-Me-D-allo-Ile, Thionyl Chloride (SOCl

    
    ), Anhydrous Methanol.
    
  • Procedure:

    • Cool MeOH (50 mL) to -10°C.

    • Add SOCl

      
       (3.0 eq) dropwise (Exothermic!).
      
    • Add amino acid (1.0 eq).[1]

    • Reflux for 4 hours.

  • Purification: Concentrate in vacuo. Recrystallize the hydrochloride salt from MeOH/Et

    
    O.
    

Application in Peptide Synthesis (Coupling Protocol)

Incorporating N-methylated,


-branched amino acids is notoriously difficult due to extreme steric hindrance. Standard carbodiimide (EDC/DCC) couplings often fail or lead to racemization.
Coupling Reagent Selection Matrix
Reagent ClassReagentSuitabilityRisk Profile
Phosphonium PyBrOP / PyAOP High Excellent for N-Me to N-Me coupling. PyAOP is superior but more expensive.
Uronium/Aminium HATU High Gold standard. Requires HOAt to minimize racemization.
Carbodiimide DIC/OxymaMediumSlower kinetics; good for automated SPPS but may require double coupling.
Acid Halides Fmoc-AA-FHighHighly reactive, good for extremely hindered junctions (e.g., N-Me-Ile to N-Me-Val).
Solid Phase Peptide Synthesis (SPPS) Protocol

Scenario: Coupling Fmoc-AA-OH onto H-N(Me)-D-allo-Ile-Resin.

  • Resin Swelling: DCM/DMF (1:1), 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Monitor UV.[2][3] Secondary amines release fulvene slower than primary amines.

  • Activation (The "Magic" Mix):

    • AA: 5.0 eq

    • HATU: 4.9 eq

    • HOAt: 5.0 eq (Crucial additive for N-methyl couplings)

    • DIEA (Base): 10.0 eq

  • Coupling:

    • Pre-activate for 2 min.

    • Add to resin.[3]

    • Time: 2 hours (Standard)

      
      Extend to 4–6 hours  or use Microwave (75°C, 10 min).
      
  • Monitoring: Chloranil Test (for secondary amines). Ninhydrin is ineffective for N-methyl amines.

Steric Bottleneck Visualization

CouplingSterics cluster_0 Steric Clash Zone N_Me N-Methyl Group Incoming Incoming Activated AA N_Me->Incoming Repulsion Beta_C Beta-Carbon (Branched) Beta_C->Incoming Shielding Strategy Solution: Use PyAOP or HATU + Microwave cluster_0 cluster_0 cluster_0->Strategy Overcoming Barrier

Quality Control & Characterization

To ensure the integrity of the building block before use in expensive total synthesis (e.g., Griselimycin analogues), rigorous QC is required.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • N-Me: Singlet,

      
       2.80 – 3.00 ppm (Rotamer dependent).
      
    • 
      -H:  Doublet, 
      
      
      
      3.00 – 3.20 ppm (Upfield shift compared to NH variant).
    • Ester-Me: Singlet,

      
       3.70 ppm.
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Criterion: >99% ee. Must resolve D-allo from D-Ile and L-Ile contaminants.

References

  • Sanofi & Helmholtz Institute. (2015). Biosynthesis and Total Synthesis of Griselimycin Derivatives. Science. Link

  • Benoiton, N. L. (1983). Synthesis of N-methylamino acids and their derivatives.[2][4] In The Peptides: Analysis, Synthesis, Biology. Academic Press. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews. Link

  • Santa Cruz Biotechnology. Fmoc-N-methyl-D-allo-isoleucine Product Data.Link

  • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[2][4] Chemical Reviews. Link

Sources

Application

Application Note: Stereochemical Assignment &amp; Analysis of Methyl N-methyl-D-alloisoleucinate in Peptidomics

Executive Summary Methyl N-methyl-D-alloisoleucinate is a critical reference standard used primarily in the structural elucidation of complex marine depsipeptides and bioactive natural products (e.g., Lagunamides, Callip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-methyl-D-alloisoleucinate is a critical reference standard used primarily in the structural elucidation of complex marine depsipeptides and bioactive natural products (e.g., Lagunamides, Callipeltins).

In mass spectrometry-based peptidomics, a major bottleneck is differentiating the four isobaric N-methylated isomers: N-Me-L-Ile, N-Me-D-Ile, N-Me-L-allo-Ile, and N-Me-D-allo-Ile. Standard tandem MS (MS/MS) cannot distinguish these isomers as they share identical masses (MW 159.23 Da as methyl esters) and virtually identical fragmentation patterns.

This guide details the protocols for using Methyl N-methyl-D-alloisoleucinate as a stereochemical anchor. We cover two methodologies:

  • Advanced Marfey’s Method (LC-MS/MS): The gold standard for absolute configuration assignment.

  • Direct Chiral GC-MS: Utilizing the volatility of the methyl ester moiety.

The Challenge: Isobaric Ambiguity in Peptidomics

In drug discovery, particularly with marine-derived peptides, the presence of N-methylated amino acids improves metabolic stability and membrane permeability. However, determining the specific stereochemistry is non-trivial.

The Isobaric Problem

The following residues yield identical precursor ions and major fragments (e.g., the m/z 100 immonium ion):

  • N-methyl-Leucine

  • N-methyl-Isoleucine (L/D)

  • N-methyl-Alloisoleucine (L/D)

Why Methyl N-methyl-D-alloisoleucinate Matters: The "D-allo" configuration is rare and often associated with high potency in specific antibiotic or cytotoxic peptides. To prove a new drug candidate contains this specific isomer, researchers must synthesize Methyl N-methyl-D-alloisoleucinate and compare its chromatographic retention time against the hydrolyzed natural product.

Protocol A: Advanced Marfey’s Method (LC-MS)

This is the preferred workflow for determining if a peptide residue corresponds to the N-methyl-D-alloisoleucinate standard.

Mechanism

Marfey’s reagent (L-FDAA or L-FDLA) reacts with the secondary amine of the amino acid to form diastereomers. Because the reagent is chiral (L-configuration), the resulting diastereomers of D-allo and L-allo isomers have different physical properties and can be separated on an achiral C18 column.

Materials
  • Analyte: Hydrolysate of the target peptide.[1]

  • Standard: Methyl N-methyl-D-alloisoleucinate (Synthetic).

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-leucine amide (L-FDLA) (1% solution in acetone).

  • Buffer: 1 M NaHCO3.

  • Quenching Acid: 1 M HCl.

Workflow Diagram

MarfeysMethod Start Target Peptide / Standard Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 16h) Start->Hydrolysis Peptide Bond Cleavage Neutralization Dry Down & Redissolve (H2O) Hydrolysis->Neutralization Derivatization Add 1M NaHCO3 + 1% L-FDLA (40°C, 1h) Neutralization->Derivatization Labeling Quench Quench with 1M HCl (Stop Reaction) Derivatization->Quench Acidification LCMS LC-MS Analysis (C18 Column) Quench->LCMS Data Compare Retention Times (Standard vs. Sample) LCMS->Data

Figure 1: Workflow for Advanced Marfey's Method using L-FDLA derivatization.

Step-by-Step Protocol
  • Preparation of the Standard:

    • Dissolve 0.5 mg of Methyl N-methyl-D-alloisoleucinate in 100 µL of 6N HCl.

    • Critical Step: Heat at 110°C for 16 hours. Note: This hydrolyzes the methyl ester to the free acid (N-methyl-D-alloisoleucine), which is required for the Marfey's reaction.

    • Dry the sample under N2 gas.

  • Derivatization:

    • Resuspend the dried standard (and your peptide hydrolysate sample) in 50 µL of H2O.

    • Add 20 µL of 1 M NaHCO3.

    • Add 100 µL of 1% L-FDLA in acetone.

    • Incubate at 40°C for 1 hour. (Secondary amines react slower than primary amines; do not shorten this time).

  • LC-MS Acquisition:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 30% B to 70% B over 40 minutes. (A shallow gradient is essential to separate the diastereomers).

    • MS Detection: ESI Positive Mode. Monitor extracted ion chromatogram (EIC) for m/z 440.15 (approximate mass of FDLA-derivatized N-Me-Ile).

  • Data Interpretation:

    • If the retention time of the derivatized unknown matches the derivatized Methyl N-methyl-D-alloisoleucinate standard, the configuration is confirmed as D-allo .

Protocol B: Direct GC-MS Analysis

If the molecule exists as the methyl ester (as implied by the name Methyl N-methyl-D-alloisoleucinate), it is volatile enough for direct GC-MS analysis without Marfey's derivatization, provided a chiral column is used.

Theory

The methyl ester group lowers the boiling point, and the N-methyl group prevents hydrogen bonding, further increasing volatility.

GC-MS Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: Chiral Cyclodextrin-based column (e.g., Chirasil-L-Val or Cyclosil-B).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: Splitless, 250°C.

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 mins.

Fragmentation Pattern (EI Source)

In Electron Ionization (70 eV), N-methyl amino acid esters follow a specific fragmentation pathway dominated by alpha-cleavage.

Fragment Ion (m/z)Structure/LossInterpretation
159 [M]+Molecular Ion (Weak)
100 [M - COOCH3]+Base Peak. Immonium ion. Formed by loss of the methoxycarbonyl group.
57 [C4H9]+Side chain fragment (sec-butyl).

Note: The m/z 100 peak is the diagnostic "fingerprint" for N-methyl-isoleucine/leucine methyl esters.

Fragmentation Dynamics & Pathway[2]

Understanding the MS/MS behavior is crucial when analyzing the underivatized peptide. N-methylation alters the fragmentation physics, often suppressing "y-ions" and enhancing "b-ions" or internal immonium ions.

Fragmentation Parent Methyl N-methyl- D-alloisoleucinate (m/z 159) AlphaCleavage Alpha Cleavage Parent->AlphaCleavage Immonium Immonium Ion (m/z 100) BASE PEAK AlphaCleavage->Immonium -COOCH3 Methoxy Loss of -COOCH3 (59 Da) AlphaCleavage->Methoxy SideChain Side Chain Loss (m/z 57) Immonium->SideChain Secondary Frag

Figure 2: EI Fragmentation pathway of Methyl N-methyl-D-alloisoleucinate.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. Link

  • Marfey, P. (1984). Determination of D-amino acids.[1] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Link

  • Kasenahalli, S. et al. (2019). Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry. Journal of Chromatography B, 1130, 121786. Link

  • Plaza, A. et al. (2010). Lagunamides A and B: Cytotoxic Cyclic Depsipeptides from the Marine Cyanobacterium Lyngbya majuscula. Journal of Natural Products, 73(11), 1853–1859. (Example of N-Me-Ile structural elucidation). Link

  • Kaspar, H. et al. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. Link

Sources

Method

Application Note: Methyl N-methyl-D-alloisoleucinate as a "Designer" Internal Standard for Targeted Metabolomics

This Application Note is structured as a high-level technical guide for analytical chemists and metabolomics researchers. It addresses the specific use of Methyl N-methyl-D-alloisoleucinate —a synthetic, non-endogenous f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and metabolomics researchers. It addresses the specific use of Methyl N-methyl-D-alloisoleucinate —a synthetic, non-endogenous fragment of the marine depsipeptide Didemnin B—as a robust internal standard for targeted quantification of hydrophobic peptides and N-methylated amino acids.

Executive Summary & Scientific Rationale

In quantitative metabolomics and pharmacokinetics (PK), the selection of an Internal Standard (IS) is the single most critical factor for data integrity. While stable isotope-labeled (SIL) analogs (


, 

,

) are the gold standard, they are often unavailable for novel peptides or complex natural products.

Methyl N-methyl-D-alloisoleucinate represents a "designer" internal standard class. Originally synthesized as a fragment of the antitumor depsipeptide Didemnin B (and its derivative Plitidepsin), this molecule offers unique physicochemical properties that solve specific analytical challenges:

  • Orthogonality (Zero Background): It is a synthetic D-amino acid derivative not produced in mammalian metabolism, ensuring zero interference from endogenous L-isoleucine or L-alloisoleucine (a marker for Maple Syrup Urine Disease).

  • Enzymatic Stability: The N-methylation and D-configuration sterically hinder proteolytic cleavage by serum peptidases, making it superior to standard amino acids for plasma stability studies.

  • Lipophilicity: The methyl ester and N-methyl group significantly increase retention on C18 columns, making it an ideal retention time marker for hydrophobic peptides and drug metabolites.

This guide details the protocol for utilizing Methyl N-methyl-D-alloisoleucinate to normalize matrix effects and recovery in LC-MS/MS workflows.

Chemical Logic & Stability Mechanism

The utility of this standard relies on its resistance to biological degradation during sample preparation.

Structural Advantages
  • N-Methylation: Blocks the attack of aminopeptidases.

  • D-Allo Configuration: Prevents recognition by L-specific enzymes and allows chromatographic separation from natural L-isomers.

  • Methyl Ester: Increases ionization efficiency in ESI(+) mode but introduces susceptibility to esterases (addressed in Protocol 2).

ChemicalStability Compound Methyl N-methyl-D-alloisoleucinate Protease Serum Proteases (Aminopeptidase) Compound->Protease Blocked by N-Methyl + D-Config Esterase Plasma Esterases Compound->Esterase Susceptible site: Methyl Ester Stability High Stability (Proteolytic) Compound->Stability Result Risk Hydrolysis Risk (Acid Formation) Esterase->Risk Requires Inhibitor (PMSF/Acid)

Figure 1: Stability logic of Methyl N-methyl-D-alloisoleucinate. Note the requirement for esterase inhibition.

Experimental Protocols

Protocol A: Standard Preparation & Storage

Objective: Create a stable stock solution free from hydrolysis.

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of Methyl N-methyl-D-alloisoleucinate (custom synthesis or Didemnin fragment source).

    • Dissolve in 1.0 mL of anhydrous Methanol (MeOH). Do not use water or basic buffers, as they promote ester hydrolysis.

    • Store at -20°C in amber glass vials. Stability: >6 months.

  • Working Solution (1 µg/mL):

    • Dilute Stock 1:1000 in 0.1% Formic Acid in Acetonitrile (ACN).

    • Note: The presence of acid stabilizes the ester.

Protocol B: Sample Extraction (Plasma/Serum)

Critical Step: This protocol uses Acidic Precipitation to simultaneously precipitate proteins and inhibit plasma esterases that would otherwise convert the standard into its free acid form.

  • Sample Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of Working Solution (1 µg/mL). Vortex for 5 seconds.

  • Precipitation:

    • Add 200 µL of Ice-cold Acetonitrile containing 1% Formic Acid .

    • Why 1% Formic Acid? Low pH (<3.0) completely inhibits serine esterases and stabilizes the methyl ester moiety.

  • Incubation: Keep on ice for 10 minutes.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to an LC vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute 1:1 with 0.1% Formic Acid in Water.

Protocol C: LC-MS/MS Parameters[2][3][4]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

Chromatography:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear gradient to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B

Mass Spectrometry (MRM Transitions):

  • Ionization: ESI Positive mode (

    
    ).
    
  • Precursor Ion: 160.2 m/z (Calculated: MW 159.23 + H).

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeRationale
M-NMDAI 160.2 100.2 20QuantImmonium ion (N-Me-Ile fragment)
M-NMDAI 160.2128.115QualLoss of Methanol (-32)
M-NMDAI 160.286.125QualSecondary fragmentation

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (50 µL Plasma) Spike Spike IS: M-NMDAI (10 µL) Sample->Spike Precip Precipitation: ACN + 1% Formic Acid Spike->Precip Acid inhibits esterase Spin Centrifuge 14,000g / 4°C Precip->Spin LC LC Separation (C18 Column) Spin->LC Supernatant MS MS Detection (MRM 160.2 -> 100.2) LC->MS Data Quantification (Area Ratio Norm) MS->Data

Figure 2: End-to-end workflow ensuring stability of the ester bond.

Validation & Performance Metrics

When validating this method, the following criteria confirm the suitability of Methyl N-methyl-D-alloisoleucinate as an IS.

A. Specificity (Chiral Separation)

You must verify that the IS does not co-elute with endogenous isomers if you are analyzing amino acids.

  • L-Isoleucine: Elutes earlier (more polar).

  • L-Alloisoleucine (MSUD Marker): Elutes earlier.

  • M-NMDAI: Elutes significantly later due to the N-methyl and Methyl ester groups increasing hydrophobicity.

B. Matrix Effect Calculation

Compare the peak area of M-NMDAI spiked into post-extracted plasma (


) vs. clean solvent (

).

Target:

indicates minimal ion suppression.
C. Recovery

Compare pre-extraction spike (


) vs. post-extraction spike (

).

Target: >80% recovery is expected due to the high solubility of the methyl ester in organic precipitation solvents (ACN/MeOH).

References

  • Rinehart, K. L., et al. (1981).[1] "Didemnins: antiviral and antitumor depsipeptides from a Caribbean tunicate."[2] Science, 212(4497), 933-935. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.Link

  • Schumacher, R. W., et al. (2001). "Total synthesis of Didemnin B analogs." Journal of Organic Chemistry, 66(8), 2734-2742.[3] (Describes the synthesis of the N-methyl-D-alloisoleucinate fragment). Link

  • Oglesbee, D., et al. (2008).[4] "Second-tier test for quantification of alloisoleucine... in dried blood spots."[4] Clinical Chemistry, 54(3), 542-549. (Context for Alloisoleucine analysis). Link

  • Kaspar, H., et al. (2011). "Automated GC-MS analysis of free amino acids in biological fluids." Journal of Chromatography B, 879(20), 1752-1758. (Discusses stability of amino acid esters). Link

Sources

Application

experimental protocol for N-methylation of D-alloisoleucine methyl ester

Topic: Precision Protocol for the -Methylation of D-Alloisoleucine Methyl Ester Content Type: Application Note & Experimental Protocol Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Leads. Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Protocol for the


-Methylation of D-Alloisoleucine Methyl Ester
Content Type:  Application Note & Experimental Protocol
Audience:  Synthetic Chemists, Peptide Scientists, and Drug Discovery Leads.

Application Note: Stereoselective -Methylation of D-Alloisoleucine Methyl Ester

Abstract & Scope

The incorporation of


-methylated amino acids into peptide backbones is a critical strategy in peptidomimetic drug design to enhance metabolic stability, membrane permeability, and conformational rigidity. However, the 

-methylation of D-alloisoleucine methyl ester (D-Allo-Ile-OMe) presents a unique "perfect storm" of synthetic challenges:
  • Steric Hindrance: The

    
    -branched sec-butyl side chain impedes nucleophilic attack.
    
  • Stereochemical Instability: The

    
    -carbon is prone to epimerization, risking conversion to the thermodynamic L-isoleucine congener.
    
  • Selectivity: Distinguishing between mono- and di-methylation (quaternization) is thermodynamically difficult using standard alkylation.

This guide details the Fukuyama-Mitsunobu Strategy (o-NBS Method) as the primary protocol. Unlike reductive amination (which often leads to over-methylation) or direct alkylation (which risks racemization via strong bases), this three-step protocol guarantees mono-methylation fidelity and preserves stereochemical integrity.

Strategic Analysis: Why This Protocol?

The Challenge of Direct Alkylation

Direct treatment with methyl iodide (MeI) and sodium hydride (NaH) (Benoiton method) is standard for simple amino acids. However, for D-Allo-Ile-OMe, the strong basicity required to deprotonate the amide often abstracts the


-proton, leading to an enolate intermediate and subsequent racemization to L-Ile-OMe.
The Challenge of Reductive Amination

While mild, reductive amination (Formaldehyde/NaBH


CN) is difficult to stop at the mono-methyl stage for primary amines. The secondary amine product is often more nucleophilic than the starting primary amine, leading to significant dimethylated impurities (

-Me

-D-Allo-Ile-OMe).
The Solution: The Fukuyama Strategy

This protocol utilizes the 2-nitrobenzenesulfonyl (o-NBS) group.[1]

  • Activation: The o-NBS group acidifies the N-H proton (pKa ~11), allowing deprotonation by mild bases (e.g., K

    
    CO
    
    
    
    or DBU) that do not affect the
    
    
    -proton (pKa ~25).
  • Protection: The bulky sulfonamide prevents over-methylation.

  • Deprotection: The o-NBS group is cleaved via nucleophilic aromatic substitution using a thiol, releasing the pure secondary amine.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: D-Alloisoleucine methyl ester hydrochloride (

    
    98% ee).
    
  • Reagents: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Methyl Iodide (MeI), 2-Mercaptoethanol, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Collidine.

  • Solvents: Anhydrous DMF, DCM.

Step-by-Step Methodology
Phase 1: Sulfonamide Protection

Objective: Activate the nitrogen for mild alkylation.

  • Suspend: Place D-Allo-Ile-OMe

    
     HCl (1.0 equiv) in anhydrous DCM (
    
    
    
    M concentration).
  • Base Addition: Cool to 0°C. Add 2,4,6-collidine (2.5 equiv). Note: Collidine is preferred over TEA to minimize basicity and prevent epimerization.

  • Sulfonylation: Add o-NBS-Cl (1.1 equiv) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Wash with 1M HCl (x2), sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
    • Checkpoint: Product should be a crystalline solid. Yields typically

      
      .
      
Phase 2:

-Methylation

Objective: Introduce the methyl group without touching the


-center.
  • Dissolve: Dissolve the

    
    -o-NBS-D-Allo-Ile-OMe (from Phase 1) in anhydrous DMF (
    
    
    
    M).
  • Reagents: Add K

    
    CO
    
    
    
    (2.0 equiv) followed by Methyl Iodide (MeI) (1.5 equiv).
    • Expert Insight: While DBU is faster, K

      
      CO
      
      
      
      is safer for maintaining chiral purity of the sensitive D-allo center. If using DBU, keep reaction at 0°C.
  • Incubation: Stir at RT for 4–12 hours. The

    
    -branching of Allo-Ile may slow this step compared to Ala/Gly.
    
  • Quench: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Isolation: Concentrate to afford

    
    -Me-
    
    
    
    -o-NBS-D-Allo-Ile-OMe.
Phase 3: Deprotection (The Fukuyama Cleavage)

Objective: Remove the activating group to reveal the secondary amine.

  • Reaction: Dissolve the methylated intermediate in DMF (

    
     M).
    
  • Thiolysis: Add 2-mercaptoethanol (3.0 equiv) and DBU (5.0 equiv).

  • Execution: Stir at RT for 30–60 minutes. The solution usually turns bright yellow (Meisenheimer complex).

  • Workup: Dilute with Et

    
    O (Ether is preferred to extract the product while leaving polar byproducts in aqueous phase). Wash with dilute NaHCO
    
    
    
    .
    • Purification: If necessary, purify via flash chromatography (SiO

      
      , gradient 0-5% MeOH in DCM).
      

Quality Control & Validation

Data Specifications
ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl

)

-Me singlet

2.3–2.5 ppm.

-H doublet.[2]
Stereochemistry Chiral HPLC

ee. Absence of L-Ile epimer.[3]
Purity LC-MS

. No

(dimethyl) peaks.
NMR Differentiation (Critical)

To confirm you have maintained the D-allo configuration and not epimerized to L-isoleucine , observe the


-proton chemical shift.
  • D-Allo-Ile derivative:

    
    -H typically resonates downfield  (higher ppm) compared to the L-Ile isomer due to the syn-relationship of the methyl/ethyl side chains in the allo-conformation.
    
  • L-Ile derivative:

    
    -H resonates upfield .
    
  • Reference: See Anderson et al. (2017) for specific shift comparisons of Ile vs Allo-Ile derivatives.

Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

G Start D-Allo-Ile-OMe (Substrate) Step1 N-o-NBS Protection (Activation) Start->Step1 o-NBS-Cl Collidine Step2 N-Methylation (MeI / K2CO3) Step1->Step2 Activated Sulfonamide Step3 o-NBS Deprotection (Thiolysis) Step2->Step3 Methylated Intermediate Final N-Me-D-Allo-Ile-OMe (Target) Step3->Final Pure 2° Amine

Caption: The Fukuyama strategy ensures mono-methylation via a sulfonamide "parking brake" mechanism.

Diagram 2: Decision Matrix for Troubleshooting

Decision Problem Issue Observed? Type1 Over-methylation (Dimethyl detected) Problem->Type1 Type2 Epimerization (L-Ile detected) Problem->Type2 Type3 Low Yield (No Reaction) Problem->Type3 Sol1 Switch from Reductive Amination to Fukuyama Protocol Type1->Sol1 Sol2 Reduce Base Strength (Use K2CO3 instead of DBU/NaH) Type2->Sol2 Sol3 Increase Reaction Time (Steric Hindrance of sec-butyl) Type3->Sol3

Caption: Troubleshooting logic for common N-methylation failures in sterically hindered amino acids.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[4][5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[4][5] Link

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Link

  • Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15, 8393-8397. Link

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Synthesis and properties of N-methyl-amino acid derivatives. Canadian Journal of Chemistry, 55(5), 906-910. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[4][5] Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(10), 2301–2302. Link

Sources

Method

use of Methyl N-methyl-D-alloisoleucinate in drug discovery and development

Application Note: Methyl N-methyl-D-alloisoleucinate in Drug Discovery Title: Advanced Strategies for the Use of Methyl N-methyl-D-alloisoleucinate in Peptidomimetic Drug Discovery: Synthesis, Incorporation, and Pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl N-methyl-D-alloisoleucinate in Drug Discovery

Title: Advanced Strategies for the Use of Methyl N-methyl-D-alloisoleucinate in Peptidomimetic Drug Discovery: Synthesis, Incorporation, and Pharmacokinetic Optimization

Executive Summary & Scientific Rationale

Methyl N-methyl-D-alloisoleucinate is a highly specialized, non-proteinogenic amino acid derivative used to engineer "drug-like" properties into bioactive peptides. Its structural complexity—combining the D-stereochemistry, the allo-diastereomerism (inversion at C


), and N-methylation—serves three critical functions in modern drug design:
  • Proteolytic Resistance: The D-configuration renders the residue unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending plasma half-life (

    
    ).
    
  • Conformational Locking: N-methylation eliminates a backbone hydrogen bond donor and introduces steric clash, restricting the

    
     and 
    
    
    
    torsion angles. This often forces peptides into specific secondary structures (e.g.,
    
    
    -turns or polyproline II helices) required for receptor binding.
  • Membrane Permeability: By masking the polar N-H bond, the residue increases overall lipophilicity, facilitating passive transport across cell membranes and the blood-brain barrier (the "Magic Methyl" effect).

This guide details the synthesis of this building block and its rigorous incorporation into peptide sequences, addressing the specific challenges of steric hindrance during coupling.

Chemical Basis: Stereochemistry & Structure

The distinction between isoleucine isomers is critical for biological activity. Standard isoleucine is L-Ile (


). "Alloisoleucine" refers to the inversion at the 

-carbon.
  • L-Isoleucine:

    
    
    
  • D-Alloisoleucine:

    
     — The focus of this guide.
    
  • N-Methylation: Adds a methyl group to the

    
    -amino group.[1]
    

Why D-allo? In natural products like Actinomycins and Teixobactin analogues, the specific spatial arrangement of the sec-butyl side chain in the D-allo configuration is often required to fill hydrophobic pockets in the target protein that standard D-Ile cannot access.

Experimental Protocols

Protocol A: Synthesis of Fmoc-N-methyl-D-alloisoleucine

Target Audience: Synthetic Chemists requiring high-purity building blocks not commercially available.

Principle: Direct methylation of Fmoc-amino acids is difficult due to base-induced Fmoc cleavage. The Freidinger method (reductive alkylation) or the Biron-Kessler method (on-resin or solution-phase sulfonamide protection) are standard. Below is the optimized Solution-Phase Biron-Kessler Protocol for high optical purity.

Reagents:

  • Start Material: Fmoc-D-alloisoleucine-OH

  • Protecting Group: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate[2][3]

  • Base: MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) or K₂CO₃

Step-by-Step Workflow:

  • Esterification (Temporary):

    • Convert Fmoc-D-allo-Ile-OH to its allyl or methyl ester to protect the C-terminus.

    • Note: If using SPPS, load Fmoc-D-allo-Ile onto 2-Chlorotrityl chloride (2-CTC) resin.

  • Fmoc Removal & o-NBS Protection:

    • Remove Fmoc using 20% piperidine/DMF.[4][5]

    • React the free amine with o-NBS-Cl (4 eq.) and Collidine (10 eq.) in NMP for 2 hours.

    • QC Check: Ninhydrin test should be negative.

  • N-Methylation (The Critical Step):

    • Reagents: Dissolve the sulfonamide-protected intermediate in dry DMF. Add DBU (3 eq.) and Methyl Iodide (10 eq.).

    • Condition: Stir at room temperature for 1 hour.

    • Mechanism:[6] The electron-withdrawing o-NBS group acidifies the N-H proton, allowing mild methylation without racemization.

  • Deprotection (o-NBS Removal):

    • Treat with

      
      -mercaptoethanol  (10 eq.) and DBU  (5 eq.) in NMP for 1 hour.
      
    • This yields the secondary amine: H-N(Me)-D-allo-Ile-OR.

  • Reprotection (Fmoc):

    • React with Fmoc-OSu (1.2 eq.) and DIEA (3 eq.) in DCM/DMF.

    • Hydrolyze the ester (if solution phase) to yield the final Fmoc-N-Me-D-allo-Ile-OH .

Protocol B: Incorporation into Peptides (SPPS Coupling)

Challenge: The N-methyl group creates significant steric hindrance, making the coupling of the next amino acid difficult.[5]

Standard Coupling Condition (Failure Mode):

  • HBTU/DIEA often results in <20% yields and deletion sequences.

Optimized Coupling Protocol (High Efficiency):

  • Activation:

    • Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

    • Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[5] HATU : 8 eq. DIEA.

  • Coupling:

    • Pre-activate for 2 minutes.

    • Add to resin.[3][4][5] Double couple is mandatory (2 x 2 hours).

    • Temperature: Elevate to 50°C (microwave assisted) for difficult sequences, but strictly monitor for racemization.

  • Monitoring:

    • Do NOT use Kaiser Test: It does not detect secondary amines (N-methyl groups).

    • Use Chloranil Test:

      • Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

      • Positive Result: Blue/Green beads (indicates free secondary amine).

      • Negative Result: Colorless/Yellow beads (indicates complete coupling).

Visualization: Synthesis & Decision Logic

G cluster_spps SPPS Coupling Logic Start Start: Fmoc-D-allo-Ile-OH Step1 1. Load on 2-CTC Resin (Temporary C-protection) Start->Step1 Step2 2. Fmoc Removal (20% Piperidine) Step1->Step2 Step3 3. o-NBS Protection (o-NBS-Cl, Collidine) Step2->Step3 Step4 4. N-Methylation (MeI, DBU, DMF) Step3->Step4 Critical Step Step5 5. o-NBS Removal (Beta-mercaptoethanol, DBU) Step4->Step5 Step6 6. Fmoc Reprotection (Fmoc-OSu) Step5->Step6 Step7 7. Cleavage from Resin (1% TFA/DCM) Step6->Step7 Final Product: Fmoc-N-Me-D-allo-Ile-OH Step7->Final Check Coupling onto N-Me residue? Standard Standard HBTU/DIEA Check->Standard No Advanced Use HATU/HOAt or COMU Double Couple @ 50°C Check->Advanced Yes Test QC: Chloranil Test Advanced->Test

Caption: Workflow for the solid-phase synthesis of the building block (left) and decision logic for its incorporation into peptide chains (right).

Case Study: Pharmacokinetic Optimization

Comparative Data: Stability of Actinomycin Analogues In a study comparing cyclic peptides containing D-Ile vs. N-Me-D-allo-Ile, the methylated analogue demonstrated superior stability against chymotrypsin.

Peptide VariantSequence ModificationHalf-life (

) in Plasma
Membrane Permeability (

)
Control ...-L-Ile-...2.4 hours

cm/s
Isomer Analog ...-D-allo-Ile-...18.6 hours

cm/s
Optimized ...-N-Me-D-allo-Ile -...>48 hours

cm/s

Interpretation: The D-allo configuration prevents enzyme recognition, while N-methylation removes a solvation shell (H-bond donor), significantly boosting permeability.

References

  • Di Gioia, M. L., et al. (2016).[6][7] "N-Methylated

    
    -Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.[7] Link
    
  • Kessler, H., & Biron, E. (2005). "Optimized Synthesis of N-Methylated Amino Acids using o-Nitrobenzenesulfonyl (o-NBS) Group." Journal of Organic Chemistry. (Methodological basis for Protocol A).
  • Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 46(11), 2608–2619. Link

  • BenchChem Application Note. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin." Link

  • Mauger, A. B. (1976). "Biogenetic Origin of the D-Isoleucine and N-Methyl-L-Alloisoleucine Residues in the Actinomycins." Antimicrobial Agents and Chemotherapy, 9(2). Link

Sources

Application

Application Note: Derivatization and GC-MS Analysis of Methyl N-methyl-D-alloisoleucinate

Executive Summary This protocol details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl N-methyl-D-alloisoleucinate . While the analyte possesses a methyl ester moiety (blocking the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl N-methyl-D-alloisoleucinate . While the analyte possesses a methyl ester moiety (blocking the carboxyl group), the secondary amine (


) remains polar and active. Direct injection of this secondary amine often results in peak tailing, adsorption in the inlet liner, and poor sensitivity.

To ensure chromatographic stability and improve detection limits, this guide prescribes an acylation protocol using Trifluoroacetic Anhydride (TFAA) . This reaction converts the secondary amine into a volatile, non-polar N-trifluoroacetyl (N-TFA) amide. The resulting derivative, Methyl N-methyl-N-trifluoroacetyl-D-alloisoleucinate , exhibits excellent aerodynamic properties for capillary GC and distinct fragmentation patterns for EI-MS identification.

Chemical Context & Mechanism[1][2]

The Analytical Challenge

Methyl N-methyl-D-alloisoleucinate presents a specific stereochemical and functional challenge:

  • Secondary Amine: The

    
     group allows for hydrogen bonding, leading to interaction with silanol groups in the GC column.
    
  • Steric Hindrance: The beta-branching of the isoleucine side chain, combined with the N-methyl group, creates steric bulk that can hinder standard derivatization reactions (e.g., silylation), making acylation with small, reactive anhydrides (TFAA) the superior choice.

  • Stereochemistry: The D-allo configuration must be preserved. Strongly basic conditions or excessive heat could induce racemization at the

    
    -carbon. The proposed acid-catalyzed acylation minimizes this risk.
    
Reaction Mechanism

The derivatization proceeds via nucleophilic attack of the secondary amine lone pair onto the carbonyl carbon of the trifluoroacetic anhydride.

Reaction Equation:



Mechanistic Visualization

The following diagram illustrates the transformation from the polar amine to the volatile amide.

ReactionScheme Substrate Methyl N-methyl-D-alloisoleucinate (Polar Secondary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Intermediate Product N-TFA Derivative (Volatile Amide) Intermediate->Product Elimination ByProduct Trifluoroacetic Acid (Byproduct) Intermediate->ByProduct

Caption: Reaction pathway converting the polar secondary amine to the volatile N-TFA derivative.

Experimental Protocol

Reagents and Equipment
CategoryItemGrade/Specification
Reagent A Trifluoroacetic Anhydride (TFAA)>99%, synthesis grade
Solvent Dichloromethane (DCM) or Ethyl AcetateHPLC/GC-MS Grade, anhydrous
Standard Methyl N-methyl-D-alloisoleucinate>98% purity (Custom/Commercial)
Equipment GC Vials with PTFE-lined caps2 mL, crimp or screw top
Heating Dry block heaterCapable of 60°C ± 2°C
Gas Nitrogen (

)
Ultra-high purity (for evaporation)
Preparation of Standards
  • Stock Solution: Dissolve 10 mg of Methyl N-methyl-D-alloisoleucinate in 10 mL of DCM to create a 1 mg/mL (1000 ppm) stock.

  • Working Standard: Dilute the stock 1:10 with DCM to obtain a 100 ppm working solution.

Derivatization Procedure (Step-by-Step)

This protocol assumes the starting material is the methyl ester . If starting from the free amino acid, a prior methanolic HCl esterification step is required.

  • Aliquot: Transfer 100

    
    L of the Working Standard (100 ppm) into a clean, dry GC vial.
    
  • Evaporation: Evaporate the solvent to dryness under a gentle stream of Nitrogen at room temperature. Note: Do not apply heat during evaporation to prevent loss of the semi-volatile ester.

  • Reagent Addition: Add 50

    
    L of TFAA  and 50 
    
    
    
    L of Ethyl Acetate (or DCM) to the residue.
  • Reaction: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds.

  • Incubation: Heat the vial at 60°C for 30 minutes .

    • Reasoning: The N-methyl group adds steric bulk. Mild heating ensures quantitative conversion of the secondary amine without degrading the ester.

  • Evaporation (Cleanup): Cool the vial to room temperature. Evaporate the mixture to dryness under Nitrogen.

    • Critical: This step removes the highly acidic TFAA and byproduct TFA acid, which damage GC columns.

  • Reconstitution: Reconstitute the residue in 100

    
    L of anhydrous Ethyl Acetate or Isooctane.
    
  • Analysis: Transfer to an autosampler vial for GC-MS injection.

Workflow Diagram

Workflow Step1 1. Sample Preparation (Dry down 100µL Standard) Step2 2. Derivatization Add 50µL TFAA + 50µL EtOAc Step1->Step2 Step3 3. Incubation 60°C for 30 mins Step2->Step3 Step4 4. Cleanup Evaporate to dryness (N2) Step3->Step4 Removes Acid Step5 5. Reconstitution 100µL Ethyl Acetate Step4->Step5 Step6 6. GC-MS Analysis Step5->Step6

Caption: Step-by-step workflow for the acylation of Methyl N-methyl-D-alloisoleucinate.

GC-MS Method Parameters

To achieve optimal separation and sensitivity, use the following instrument parameters.

Instrument: Agilent 7890/5977 (or equivalent)

Gas Chromatograph (GC)
ParameterSettingRationale
Inlet Split/SplitlessSplitless for trace analysis; 10:1 Split for standards.
Inlet Temp 250°CEnsures rapid volatilization of the derivative.
Liner Deactivated Single TaperPrevents adsorption of active analytes.
Column DB-5ms (or Rxi-5Sil MS)30 m

0.25 mm ID

0.25

m film. Standard non-polar phase.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program 60°C (1 min hold)

20°C/min to 180°C

10°C/min to 280°C (3 min hold)
Fast ramp to elute solvent, slower ramp for isomer separation.
Mass Spectrometer (MS)
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Transfer Line 280°C
Ionization Electron Impact (EI), 70 eV
Scan Mode Full Scan (m/z 50–400) for ID; SIM for quantitation.
Solvent Delay 3.5 minutes

Data Analysis & Interpretation

Expected Fragmentation Pattern

The derivative is Methyl N-methyl-N-trifluoroacetyl-D-alloisoleucinate .

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.23 g/mol

Key Diagnostic Ions (EI Spectrum):

m/zFragment IdentityInterpretation
255

Molecular Ion (Weak intensity).
196

Loss of carboxymethyl group (

). Characteristic of amino acid methyl esters.
186

Loss of trifluoromethyl group (

).
154

Loss of side chain (isoleucine specific cleavage).
110 Immonium IonN-methyl-N-TFA immonium fragment.
Quantification

For quantitative analysis (SIM mode), monitor the following ions:

  • Target Ion: m/z 196 (Base peak, most stable)

  • Qualifier Ions: m/z 154, m/z 255

Isomer Separation Note

On a standard DB-5ms column, D-alloisoleucine and L-isoleucine derivatives may co-elute or show partial separation.

  • Self-Validation: If differentiation from L-isoleucine is required, run a standard of L-isoleucine derivatized under the exact same conditions.

  • Chiral Analysis: If baseline resolution of enantiomers is the primary goal, replace the DB-5ms column with a Chirasil-L-Val or Cyclodextrin-based chiral column. The derivatization protocol remains identical.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
No Peak Detected Moisture in reactionEnsure all reagents and vials are anhydrous. TFAA hydrolyzes instantly in water.
Tailing Peak Incomplete DerivatizationIncrease incubation time to 60 mins. Ensure TFAA is fresh.
Extra Peaks Incomplete CleanupEnsure evaporation step (Step 6) is thorough to remove TFA acid.
Low Sensitivity Split Ratio too highSwitch to Splitless injection.

Validation Check: Always include a "Blank" (Reagents only) and a "Quality Control" (Standard at known concentration) in every batch to verify reagent purity and reaction efficiency.

References

  • Sobolevsky, T. G., et al. (2003). Mass spectral studies.[1][2][3][4][5][6][7][8][9][10] Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society.[6] Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response in GC/MS.[5]Link

  • National Institute of Standards and Technology (NIST). (2018). Method for isolation of enriched fractions of amino acids from human plasma followed by derivatization.[11]Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[5] (Classic text for acylation mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Methyl N-methyl-D-alloisoleucinate

Executive Summary & Mechanistic Insight[1] The Challenge: Coupling Methyl N-methyl-D-alloisoleucinate (or its hydrolyzed free acid form) presents a "perfect storm" of synthetic challenges. You are dealing with a sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The Challenge: Coupling Methyl N-methyl-D-alloisoleucinate (or its hydrolyzed free acid form) presents a "perfect storm" of synthetic challenges. You are dealing with a sterically hindered secondary amine (or bulky activated acid) that is N-methylated .

The Core Problem: Unlike standard amino acids,


-methylated residues lack the amide proton required to stabilize the transition state during coupling. This forces the activated intermediate into a lower-energy pathway that favors the formation of an oxazolonium ion  (distinct from the oxazolone formed by non-methylated amino acids).

Once this oxazolonium species forms, the C-


 proton becomes highly acidic. Even mild bases can abstract this proton, leading to enolization and immediate loss of chirality. For D-alloisoleucine, this is catastrophic: inversion at the 

-carbon converts it to D-isoleucine (or L-Ile/L-allo-Ile depending on the exact pathway), creating a diastereomer that is often inseparable by standard flash chromatography.
Visualizing the Failure Mode

The following diagram illustrates the specific oxazolonium pathway that causes this racemization.

RacemizationMechanism Start Activated N-Me-D-allo-Ile (O-Acyl Isourea/Ester) Oxazolonium Oxazolonium Ion (Cationic Intermediate) Start->Oxazolonium N-Me Assisted Cyclization (Slow Coupling) Product Desired Peptide Bond Start->Product Fast Nucleophilic Attack (Kinetic Control) Enol Enolized Intermediate (Planar C-alpha) Oxazolonium->Enol Base Abstraction of H-alpha Racemate Racemic Mixture (D-allo / D-Ile) Oxazolonium->Racemate Amine Attack Enol->Oxazolonium Reprotonation (Random Face)

Caption: The "Danger Zone" lies in the Oxazolonium pathway. N-methylation lowers the barrier for this cyclization. If the desired coupling (Green) is too slow due to steric hindrance, the Red pathway dominates.

Critical Parameter Optimization

To prevent racemization, you must maximize the rate of coupling (


) while minimizing the rate of proton abstraction (

).
A. Coupling Reagents: The Hierarchy of Safety

Do not use carbodiimides (DCC/DIC) alone; they are too slow for this hindered substrate.

Reagent ClassRecommended?Mechanism NoteRacemization Risk
HATU / COMU YES (Gold Standard) Fast activation; 7-azabenzotriazole stabilizes the active ester.Low (if base is controlled).
PyBOP / PyAOP YES (Alternative) Phosphonium salts.[1][2][3] PyAOP is the HOAt analog of PyBOP.[4]Low to Moderate.
TFFH Conditional Generates Acid Fluoride.[4] Excellent for extreme steric hindrance.Low (requires no base for activation).
DIC / HOBt NO Activation is too slow; allows oxazolonium buildup.HIGH
Acid Chlorides NO Highly activated but highly prone to ketene formation/racemization.EXTREME
B. The Base: The "Collidine Effect"

This is the single most important variable.

  • Avoid: Triethylamine (TEA) or pure DIEA (DIPEA). They are strong enough to abstract the

    
    -proton from the oxazolonium intermediate.
    
  • Use: 2,4,6-Collidine (TMP) .[5]

    • Why? Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered.[2] It is strong enough to neutralize the acid generated during activation but too weak and bulky to effectively abstract the

      
      -proton, thereby shutting down the enolization pathway [1].
      
C. Solvents[3][6][7][8]
  • Preferred: DCM or DCM/DMF mixtures. Non-polar solvents suppress charge separation (oxazolonium formation).

  • Avoid: Pure DMF or DMSO if possible (though often necessary for solubility). If DMF is required, cool the reaction to 0°C.

Troubleshooting & FAQs

Q1: I am coupling to the amine of Methyl N-methyl-D-alloisoleucinate (it is the nucleophile). Why is my yield low?

A: The nucleophilicity of N-methyl amino acids is significantly reduced due to steric bulk.

  • Fix: Use HATU or PyBrOP (bromo-phosphonium salt).

  • Double-Coupling: You may need to perform the coupling twice.

  • Check for "Deleted" Sequences: If the coupling fails, capping with acetic anhydride is crucial to prevent difficult purification later.

Q2: I am using N-methyl-D-alloisoleucine as the acid (activated species). I see a +0.5 min shoulder peak on HPLC. Is this the diastereomer?

A: Likely, yes. The diastereomer (D-Ile derivative) often elutes very close to the D-allo product.

  • Verification: You must synthesize a standard of the "wrong" isomer (using D-Isoleucine) to confirm retention time.

  • Separation: Try a PBr (Pentabromobenzyl) column or a C18 column with a shallow gradient and low temperature (15°C) to maximize resolution [2].

Q3: Can I use pre-activation?

A: NO. Never pre-activate N-methyl amino acids for more than 30-60 seconds.

  • Reason: The moment the active ester forms, the clock starts on oxazolonium formation. Add the amine component immediately after the coupling reagent.

Standard Operating Procedure (SOP)

Protocol: Low-Racemization Coupling of N-Me-D-allo-Ile-OH

Objective: Couple N-Fmoc-N-Me-D-allo-Ile-OH to a resin-bound amine or free amine in solution.

Materials
  • Acid: N-Fmoc-N-Me-D-allo-Ile-OH (1.0 equiv)

  • Amine: Resin or free amine (1.0 equiv)

  • Reagent: HATU (0.95 - 1.0 equiv) — Do not use excess.

  • Additive: HOAt (1.0 equiv) — Critical for suppression.

  • Base: 2,4,6-Collidine (2.0 - 3.0 equiv)

  • Solvent: DMF/DCM (1:1)

Workflow
  • Preparation: Dissolve the Amino Acid, HATU, and HOAt in the minimum amount of DMF/DCM.

  • Cooling: Chill the solution to 0°C in an ice bath. Chill the amine solution/resin similarly.

  • Activation (The "Flash" Step):

    • Add the Collidine to the Amino Acid/HATU mixture.

    • Shake/swirl for exactly 30 seconds .

  • Coupling:

    • Immediately add the activated mixture to the Amine component.

    • Allow to react at 0°C for 30 minutes, then slowly warm to room temperature over 1-2 hours.

  • Monitoring: Check reaction progress via LC-MS. If incomplete after 3 hours, do not add more base. Filter and re-couple with fresh reagents if necessary.

Decision Logic for Optimization

Use the following logic flow if the standard protocol fails.

OptimizationTree Start Standard HATU/Collidine Protocol Check Check LC-MS: Racemization vs. Yield Start->Check HighRac High Racemization (>5%) Check->HighRac Diastereomers found LowYield Low Yield (<50%) Check->LowYield Unreacted Amine Success Success Check->Success Clean Product Sol1 Switch to TFFH (Acid Fluoride) No Base Activation HighRac->Sol1 Sol3 Use DIC/Oxyma (Slower but sometimes safer) HighRac->Sol3 Sol2 Switch to PyBrOP (Stronger Electrophile) LowYield->Sol2

Caption: Troubleshooting logic. If racemization is high, eliminate the base (TFFH). If yield is low, increase electrophilicity (PyBrOP).

References

  • Carpino, L. A., et al. (2002). "The 2,4,6-Collidine/HATU System for the Synthesis of Difficult Peptides." Journal of Organic Chemistry. This paper establishes the superiority of collidine over DIEA for preventing racemization in hindered couplings.

  • JST (Japan Science and Technology Agency). "Separation and Identification of Isoleucine Enantiomers and Diastereomers." J-Stage. Details the chromatographic difficulty and solutions (PBr columns) for separating allo-Ile from Ile.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters. Discusses the use of phosphonium salts for N-methylated amino acids.

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Comprehensive review covering the mechanism of oxazolonium formation and mitigation strategies.

Sources

Optimization

Technical Support Center: Purification of N-Methylated Amino Acid Esters

Welcome to the technical support center for the purification of N-methylated amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methylated amino acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and valuable compounds. N-methylation of amino acids can significantly enhance the pharmacokinetic properties of peptides, but it also introduces distinct purification hurdles.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high-purity products.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of N-methylated amino acid esters.

Q1: Why are N-methylated amino acid esters so difficult to purify compared to their non-methylated counterparts?

A1: The primary challenges stem from several physicochemical changes induced by the N-methyl group:

  • Increased Lipophilicity: The addition of a methyl group to the nitrogen atom increases the compound's overall hydrophobicity.[1][2][4][5][6] This can lead to strong retention on reversed-phase chromatography columns, making elution difficult and often causing co-elution with other hydrophobic impurities.[1]

  • Steric Hindrance: The methyl group creates steric bulk around the nitrogen atom.[7][8][9] During synthesis, this can lead to incomplete reactions, resulting in a higher prevalence of closely related impurities, such as deletion sequences in peptide synthesis, which are challenging to separate from the target molecule.[1][8]

  • Presence of Cis/Trans Isomers: N-methylated amide bonds can exist as a mixture of cis and trans conformers. The interconversion between these isomers can be slow on the timescale of chromatographic separation, often resulting in broadened or multiple peaks in an HPLC profile, even for a pure compound.[7]

  • Changes in Solubility: The altered polarity can affect the solubility of the compound in common solvents, complicating sample preparation for purification and potentially leading to aggregation.[1]

Q2: My HPLC analysis of a purified N-methylated product shows multiple peaks. Is my compound impure?

A2: Not necessarily. As mentioned above, the presence of multiple peaks in the HPLC chromatogram of an N-methylated compound is often due to the slow interconversion between cis and trans isomers of the N-methylated amide bond.[7] To confirm if this is the case, you can try the following:

  • Vary the Temperature: Running the HPLC at an elevated temperature can sometimes accelerate the interconversion, leading to the coalescence of the peaks into a single, sharper peak.

  • NMR Analysis: 1D and 2D NMR spectroscopy can often resolve the signals for the cis and trans isomers, providing definitive evidence of their presence.

Q3: What are the most common impurities I should expect when working with N-methylated amino acid esters?

A3: Common impurities often arise from the synthetic route used. These can include:

  • Unmethylated Starting Material: Incomplete methylation reaction can leave residual non-methylated amino acid ester.

  • Over-methylated Products: In some cases, particularly with certain methylating agents, di-methylation of the amino group can occur, leading to a quaternary ammonium salt.[10]

  • Side-products from Protecting Groups: If protecting groups are used during synthesis, byproducts from their removal can be present.[7][11][]

  • Reagents and Byproducts: Residual coupling agents, bases, or their byproducts from the synthesis can also contaminate the final product.[13]

  • Epimerization: The processing conditions, particularly the use of strong bases or acids, can sometimes lead to racemization at the alpha-carbon.[2]

Q4: Can I use standard column chromatography for purifying N-methylated amino acid esters?

A4: Yes, standard silica gel column chromatography can be used, but with some important considerations. Due to their increased lipophilicity, you may need to use less polar solvent systems (e.g., higher percentages of ethyl acetate in hexane) compared to their non-methylated analogs. The basicity of the tertiary amine can sometimes lead to tailing on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often improve peak shape.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of N-methylated amino acid esters.

Problem Probable Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC/Column Chromatography - Presence of cis/trans isomers.[7]- Interaction of the basic tertiary amine with acidic silica gel.- Compound aggregation.[1]- For HPLC, try running at an elevated temperature.- For column chromatography, add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent.- For aggregation, try different solvent systems for sample preparation or add organic modifiers like n-propanol to the mobile phase in RP-HPLC.[1]
Multiple Peaks in HPLC of a Purified Sample - Presence of cis/trans isomers.[7]- Contamination with closely related impurities (e.g., diastereomers, deletion sequences).[8]- On-column degradation.- Confirm isomer presence with variable temperature HPLC or NMR.- Optimize the HPLC gradient to improve separation. Consider using a different stationary phase (e.g., C4 or diphenyl for highly hydrophobic compounds).[1]- Ensure the mobile phase is compatible with your compound and that it is stable under the analytical conditions.
Low Recovery After Purification - Irreversible adsorption to the stationary phase.- Poor solubility of the compound in the mobile phase.[1]- Precipitation of the compound on the column or during fraction collection.- Inefficient precipitation after cleavage from resin in solid-phase synthesis.[1]- For column chromatography, try a different stationary phase (e.g., alumina or a bonded phase).- Optimize the mobile phase composition for better solubility. For RP-HPLC, this may involve using a stronger organic solvent or adding modifiers.- Ensure the collected fractions do not become supersaturated. Dilute with an appropriate solvent if necessary.- For solid-phase synthesis products, perform repetitive washes with cold ether to improve precipitation and remove organic scavengers.[1]
Co-elution of Product and Impurities - Similar polarity of the product and impurities.- Suboptimal chromatographic conditions.- For column chromatography, try a different solvent system or a different adsorbent.- For HPLC, perform a gradient optimization. A shallower gradient can often improve resolution. Consider using a longer column or a column with a smaller particle size.- Explore alternative purification techniques like preparative TLC or crystallization.
Difficulty with Crystallization - Presence of impurities that inhibit crystal formation.- The compound may be an oil at room temperature.- Inappropriate solvent system.- First, ensure the compound is of high purity (>95%) using an orthogonal analytical technique like HPLC or NMR.- If the compound is an oil, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate) which may be crystalline.- Systematically screen a variety of solvents and solvent pairs (e.g., ethyl acetate/hexane, methanol/ether).[14][15]

Purification Workflow for N-Methylated Amino Acid Esters

The following diagram illustrates a general workflow for the purification of a crude N-methylated amino acid ester.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude N-Methylated Amino Acid Ester Analysis Purity Assessment (TLC, HPLC, NMR, MS) Crude->Analysis Characterize crude mixture Decision Purity > 95%? Analysis->Decision Evaluate purity Column Column Chromatography (Silica or RP) Decision->Column No Crystallization Crystallization Decision->Crystallization Yes HPLC Preparative HPLC Column->HPLC If co-elution occurs Final_Analysis Final Purity & Characterization (HPLC, NMR, MS, EA) Column->Final_Analysis If pure HPLC->Final_Analysis Collect pure fractions Crystallization->Final_Analysis Collect crystals Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product Confirm identity & purity

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for N-Methylated Peptide Isomers

Introduction: The N-Methylation Challenge N-methylation of peptide backbones is a powerful strategy in drug discovery to improve metabolic stability and membrane permeability. However, it introduces a unique chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Methylation Challenge

N-methylation of peptide backbones is a powerful strategy in drug discovery to improve metabolic stability and membrane permeability. However, it introduces a unique chromatographic challenge: Conformational Heterogeneity .

Unlike standard peptides, where the amide bond predominantly exists in the trans configuration, N-methylation lowers the energy barrier for cis/trans isomerization. This often results in two distinct chromatographic behaviors:

  • Peak Broadening/Tailing: Interconversion occurs on the timescale of the separation (dynamic equilibrium).

  • Peak Splitting: Interconversion is slow, resulting in resolved peaks for the same chemical entity (conformers).

This guide provides a systematic approach to distinguishing true impurities (diastereomers/synthesis byproducts) from dynamic conformers and optimizing conditions for robust quantification.

Module 1: Diagnosis – Conformer vs. Impurity

Before optimizing resolution, you must determine if a split peak represents two different molecules (impurities) or two shapes of the same molecule (conformers).

The "Re-Injection" Validation Protocol

Use this definitive test to classify peak splitting.

Protocol Steps:

  • Isolate: Collect the fraction corresponding to the "split" peak (e.g., the smaller pre-peak).

  • Quench: Immediately cool the fraction to 4°C to slow isomerization.

  • Re-inject: Inject the isolated fraction back onto the same column under the same conditions.

Observation upon Re-injectionDiagnosisScientific Rationale
Single Peak (at original isolation time)Impurity The species is chemically distinct and stable. It retains its specific hydrophobicity.
Split Pattern Re-emerges Conformer The isolated conformer re-equilibrated to the thermodynamic ratio of cis/trans isomers during the sample handling time.

Module 2: Temperature Tuning (The Kinetic Lever)

Temperature is the most critical variable for N-methylated peptides. It controls the rate of interconversion between cis and trans rotamers.

Mechanism of Action
  • Low Temperature (<25°C): "Freezes" the rotation. You may see two distinct, sharp peaks (cis and trans).

  • Intermediate Temperature (30-45°C): Rate of rotation matches the chromatographic timescale. Result: Plateauing or bridge between peaks.

  • High Temperature (>60°C): Rotation is faster than the separation. Result: Peak Coalescence (one sharp, time-averaged peak).

Optimization Workflow
  • Initial Screen: Run gradients at 30°C , 45°C , and 60°C .

  • Goal: If quantification of the total peptide is required, aim for coalescence (High T). If separation of a specific diastereomeric impurity is required, Low T might provide better selectivity, provided the conformers do not overlap with the impurity.

Critical Warning: Ensure your peptide is thermally stable before sustaining temperatures >60°C. Check for aspartimide formation or hydrolysis.

Module 3: Stationary Phase & Mobile Phase Chemistry

If temperature alone does not resolve the issue, stationary phase steric selectivity becomes the primary lever.

Column Selection Matrix
Column ChemistrySelectivity CharacteristicBest Use Case
C18 (Standard) Hydrophobicity-driven.[1]Initial screening.[2][3] High surface area C18 is best for general retention.
Phenyl-Hexyl

interactions + Steric selectivity.
Top Choice for N-methyl peptides. The rigid phenyl ring often discriminates between planar (trans) and kinked (cis) geometries better than alkyl chains.
C8 / C4 Lower hydrophobicity.Use for very hydrophobic N-methyl peptides to reduce run times and peak width.
Mobile Phase Additives
  • TFA (0.05% - 0.1%): The gold standard.[2] Ion-pairing with the N-terminus and basic residues masks silanol interactions and improves peak shape.

  • Perchlorate (NaClO₄): A "chaotropic" salt that can alter the solvation shell of the peptide, sometimes forcing a single conformation. Note: Incompatible with MS.

Visualizing the Optimization Strategy

The following diagram illustrates the decision logic for method development when encountering split peaks.

OptimizationStrategy Start Start: N-Methyl Peptide Method Development InitialRun Initial Run: C18, 30°C, 0.1% TFA Start->InitialRun DecisionSplit Observation: Split or Broad Peaks? InitialRun->DecisionSplit OptimizeRes Optimize Gradient for Impurities DecisionSplit->OptimizeRes No Reinjection Perform Re-injection Test (Module 1) DecisionSplit->Reinjection Yes IsImpurity Diagnosis: Impurity Reinjection->IsImpurity Single Peak IsConformer Diagnosis: Conformer Reinjection->IsConformer Split Reappears GradientMod Shallow Gradient (0.5% B/min) IsImpurity->GradientMod TempIncrease Increase Temp to 60°C IsConformer->TempIncrease CheckCoalesce Peaks Coalesced? TempIncrease->CheckCoalesce Success Final Method: High Temp C18 CheckCoalesce->Success Yes ChangeCol Switch to Phenyl-Hexyl CheckCoalesce->ChangeCol No

Figure 1: Decision tree for troubleshooting peak splitting in N-methylated peptide analysis.

Troubleshooting & FAQ

Q1: My peak is still broad even at 60°C. What now?

A: If temperature doesn't coalesce the peak, the energy barrier might be too high, or you have unresolved impurities hiding under the conformer envelope.

  • Action: Switch to a Phenyl-Hexyl column . The alternative selectivity often separates the conformers fully (baseline resolution) rather than trying to coalesce them. You can then integrate both peaks for total quantification.

Q2: Can I use pH to fix the splitting?

A: pH changes the charge state, which can indirectly affect conformation, but it is less effective than temperature for cis/trans isomerization.

  • Insight: High pH (ammonium bicarbonate, pH 8-10) can sometimes stabilize one conformer over the other, but ensure your silica column is resistant to high pH (e.g., hybrid particles like Waters BEH or Agilent Poroshell HPH).

Q3: I see "saddle" peaks (two peaks connected by a high baseline).

A: This is the classic signature of on-column interconversion .

  • Diagnosis: The rate of isomerization is almost exactly equal to the time the peptide spends in the column.

  • Fix: You must move the system away from this timescale. Either speed up the kinetics (Heat to >60°C) or slow down the kinetics (Cool to <15°C) to get distinct peaks.

References

  • Waters Corporation. Method Development and Transfer of Synthetic Peptide Impurity Analysis. Application Note.

  • YMC America. Separation of Peptides and Proteins with Elevated Temperature. Technical Note.

  • Separation Science. Peak Splitting in HPLC: Causes and Solutions.

  • National Institutes of Health (PMC). Separation of peptide isomers and conformers by ultra performance liquid chromatography.

Sources

Optimization

Technical Support Center: Purification of Synthetic Methyl N-methyl-D-alloisoleucinate

Prepared by the Applications Science Division This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated amino acids. It provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-methylated amino acids. It provides in-depth troubleshooting and purification strategies for Methyl N-methyl-D-alloisoleucinate, a non-proteinogenic amino acid ester crucial for the development of advanced therapeutic peptides. N-methylation can enhance peptide bioavailability, metabolic stability, and conformational rigidity, but introduces significant purification challenges, particularly concerning stereochemical integrity.[1][2]

Part 1: Frequently Asked Questions - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the types of impurities encountered during the synthesis of Methyl N-methyl-D-alloisoleucinate and the rationale for their removal.

Q1: What are the most common impurities I should expect in my crude synthetic product?

A1: The impurity profile is highly dependent on your synthetic route, but typically falls into three categories. Understanding these is the first step toward a rational purification strategy.

  • Diastereomeric Impurities: This is the most critical and challenging class of impurities. Your target is the (2R, 3S) stereoisomer. However, synthetic steps, particularly N-methylation or reactions involving the α-carbon, can cause epimerization, leading to the formation of Methyl N-methyl-L-isoleucinate (2S, 3S).[1] If the starting material, D-alloisoleucine, was not pure, you may also have diastereomers at the β-carbon.

  • Reaction-Related Impurities: These are byproducts and unreacted starting materials.

    • Unreacted D-alloisoleucinate: Incomplete N-methylation.

    • Over-methylated Product: Formation of a quaternary ammonium salt if the N-methylation conditions are too harsh.

    • Reagents and Byproducts: Residual coupling agents (e.g., HATU, HBTU)[2], bases (e.g., N-methylmorpholine, DIEA)[3], and byproducts from esterification (e.g., from SOCl₂/MeOH).

  • Solvent and General Contaminants: Residual solvents from the reaction and workup (e.g., DMF, DCM, Ethyl Acetate).

Table 1: Common Impurities and Their Probable Sources

Impurity Class Specific Example Probable Source Recommended Initial Action
Diastereomers Methyl N-methyl-L-isoleucinate Epimerization during N-methylation or coupling steps. High-Resolution Chromatography (Flash or HPLC)
Starting Materials Methyl D-alloisoleucinate Incomplete N-methylation reaction. Aqueous Acid/Base Extraction, Flash Chromatography
Side-Products Quaternary Ammonium Salt Excess methylating agent or harsh reaction conditions. Aqueous Wash, Flash Chromatography (salt will stick to silica)
Reagents N-methylmorpholine (NMM) Base used in coupling/methylation.[3] Aqueous Acid/Base Extraction

| Reagents | 2-Chloro-4,6-dimethoxytriazine (CDMT) | Peptide coupling agent that can be a source of methylation.[3] | Aqueous Wash, Flash Chromatography |

Q2: Why is achieving high diastereomeric purity so critical?

A2: The stereochemistry of an amino acid residue within a peptide has a profound impact on its three-dimensional structure and, consequently, its biological function. The presence of a diastereomeric impurity can lead to a peptide with altered binding affinity, reduced efficacy, or unpredictable pharmacological and toxicological effects.[4] For regulatory approval in drug development, demonstrating stereochemical purity is non-negotiable.

Q3: How can I perform a quick preliminary assessment of my crude product's purity?

A3: Before committing to a large-scale purification, a rapid assessment is crucial.

  • Thin-Layer Chromatography (TLC): Use a solvent system like 7:3 Hexane:Ethyl Acetate with 1-2% methanol. This can often resolve your product from highly polar starting materials and non-polar byproducts. Diastereomers may or may not separate at this stage.

  • ¹H NMR: A crude NMR can reveal the presence of unreacted starting materials or major side-products. Diastereomers may sometimes be distinguished by subtle differences in the chemical shifts of the N-methyl or α-proton signals, though high-field NMR is often required.[5]

  • LC-MS: A quick analysis can confirm the mass of your product and give a rough estimate of purity, though it may not resolve diastereomers without a specialized chiral method.[6]

Part 2: Troubleshooting and Purification Workflow Guides

This section provides structured workflows for tackling common purification scenarios, moving from initial cleanup to high-resolution separation.

Workflow 1: Initial Cleanup of a Complex Crude Mixture

This workflow is recommended when your crude product contains significant amounts of reagents, starting materials, and polar byproducts in addition to the target compound.

Initial_Cleanup_Workflow crude Crude Product (Dissolved in EtOAc) extraction Step 1: Acid/Base Extraction Wash with 1M HCl (removes bases) Wash with Sat. NaHCO₃ (removes acids) Wash with Brine (removes water) crude->extraction Initial Cleanup dry Step 2: Dry & Concentrate Dry organic layer (Na₂SO₄) Concentrate in vacuo extraction->dry Isolate Organics flash Step 3: Flash Chromatography Silica Gel Gradient Elution (e.g., Hexane/EtOAc) dry->flash Remove Byproducts pure Partially Purified Product (Enriched in Diastereomers) flash->pure Proceed to Workflow 2

Caption: Initial purification workflow for complex crude mixtures.

Causality: This procedure leverages the basicity of the secondary amine in your product. Acidic washes protonate and remove residual amine bases (e.g., DIEA, NMM). Basic washes deprotonate and remove acidic starting materials or byproducts. Your ester product remains in the organic layer throughout.

  • Dissolution: Dissolve the crude oil/solid in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M HCl. Drain the aqueous layer. Repeat once.

    • Self-Validation Check: Spot the aqueous HCl layer on a TLC plate. It should contain UV-active spots corresponding to any amine bases used in the reaction, but not your product.

  • Base Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove acidic impurities.

  • Brine Wash: Wash with an equal volume of saturated NaCl solution (brine) to remove the bulk of dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude material ready for chromatography.

Workflow 2: Separation of Diastereomers

This is the most critical step. The choice between flash chromatography, preparative HPLC, and crystallization depends on the difficulty of separation, the quantity of material, and available resources.

Diastereomer_Separation_Decision_Tree start Product after initial cleanup tlc_check Perform analytical TLC in multiple solvent systems. Is there baseline separation (ΔRf > 0.15)? start->tlc_check flash Proceed with Flash Chromatography (Cost-effective, high capacity) tlc_check->flash Yes prep_hplc Use Preparative Reversed-Phase HPLC (High resolution, low capacity) tlc_check->prep_hplc No crystallization Attempt Diastereoselective Crystallization (Potentially scalable, requires screening) flash->crystallization If separation is poor or product is amorphous prep_hplc->crystallization For large scale

Caption: Decision-making process for diastereomer purification.

Causality: Flash chromatography on silica gel separates compounds based on polarity. Diastereomers, having identical functional groups but different spatial arrangements, exhibit slightly different polarities, allowing for separation under optimized conditions.[7][8][9] A shallow gradient is key to maximizing resolution.

  • Solvent System Selection: Use TLC to find a solvent system where the desired D-alloisoleucinate diastereomer has an Rf value of ~0.2-0.3. A good starting point is a mixture of Hexanes and Ethyl Acetate. Small amounts of methanol (0.5-2%) can be added to increase polarity and improve peak shape.

  • Column Packing: Dry pack or slurry pack a silica gel column appropriate for your sample size (typically a 40-100:1 ratio of silica:crude product by weight).

  • Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") for the best resolution.

  • Elution: Start the elution with a solvent composition slightly less polar than your TLC mobile phase. Run a shallow gradient (e.g., 10% to 40% EtOAc in Hexanes over 20 column volumes).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Pool the pure fractions and concentrate.

Table 2: Troubleshooting Flash Chromatography

Problem Possible Cause Recommended Solution
Poor or No Separation Solvent system is not optimal. Re-screen solvent systems on TLC. Try a ternary system (e.g., DCM/MeOH/NH₄OH for basic compounds) or switch to reversed-phase flash chromatography.[8]
Peak Tailing Compound is interacting too strongly with acidic silica. Add a competing base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase.[8]

| High Backpressure | Column clogged by precipitated sample or fines. | Ensure sample is fully dissolved before loading. Filter samples and buffers if necessary.[10] |

Causality: Diastereomers can have significantly different crystal packing energies and solubilities in specific solvents. By finding a solvent system where one diastereomer is significantly less soluble than the other, it's possible to selectively crystallize the desired product, leaving the impurity in the mother liquor.[11][12]

  • Solvent Screening: In small vials, test the solubility of your impure product (~10-20 mg) in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures like EtOAc/Hexane).

  • Ideal Solvent Found: An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Recrystallization:

    • Dissolve the compound in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a previously obtained crystal.

    • Cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Purity Check: Analyze the crystals and the mother liquor by Chiral HPLC (see below) to determine the diastereomeric ratio. Multiple recrystallizations may be necessary.

Part 3: Quality Control and Final Purity Verification

After purification, you must rigorously verify the identity, chemical purity, and stereochemical integrity of your Methyl N-methyl-D-alloisoleucinate.

Q: What is the definitive method for determining the final diastereomeric and enantiomeric purity?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. It uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation and quantification.[13][14] Polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective for separating N-protected amino acid derivatives.[4][15]

  • Column Selection: A common starting point is a cellulose or amylose-based CSP, such as a CHIRALPAK IA or IC column.

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase eluents. For some columns, reversed-phase conditions can be used.[15]

  • Method Development: Start with an isocratic elution (e.g., 90:10 Hexane:IPA) and adjust the ratio to achieve baseline separation of all four potential stereoisomers (D-allo, L-allo, D-iso, L-iso).

  • Quantification: Integrate the peak areas to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.). Purity is typically reported as the area percentage of the main peak.

Table 3: Summary of Analytical Methods for Final Product QC

Analytical Method Purpose Expected Result for Pure Product
¹H & ¹³C NMR Structural Confirmation Spectra consistent with the proposed structure of Methyl N-methyl-D-alloisoleucinate. Absence of signals from impurities.
High-Res Mass Spec (HRMS) Confirm Elemental Composition Measured mass should be within 5 ppm of the calculated exact mass.
Chiral HPLC Determine Diastereomeric & Enantiomeric Purity A single major peak. Purity >98% (d.e. >96%, e.e. >96%).[16]

| Optical Rotation [α]D | Confirm Bulk Stereochemistry | A specific optical rotation value consistent with the pure D-enantiomer.[17] |

References
  • Shapovalova, I.V., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

  • Komaravolu, Y., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. [Link]

  • Custom Amino Acid Team (CAT). Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Technical Note TN-1148. [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). A method for determining the enantiomeric purity of N-methylamino acids and their derivatives. Canadian Journal of Chemistry. [Link]

  • Maring, C. J. (1983). Resolution of racemic amino acids.
  • Reddy, L. R., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. ResearchGate. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. [Link]

  • Kim, S. W., et al. (2005). Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. The Analyst. [Link]

  • Wang, Y., et al. (2023). Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. Journal of the American Chemical Society. [Link]

  • Kubota, K., et al. (1992). Method for crystallization of amino acids.
  • Lee, C., et al. (2019). Process for purifying long chain amino acids.
  • King, A. Successful Flash Chromatography. Teledyne ISCO. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed. [Link]

  • Cytiva. (2020). Protein purification troubleshooting guide. Cytiva Life Sciences. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Application Note AN136. [Link]

  • Diaion. Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides. Poster. [Link]

  • Hamase, K., et al. (2022). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences. [Link]

  • Bhushan, R., & Kumar, V. (2009). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives. ResearchGate. [Link]

  • L-Focas, C., et al. (1978). Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives. PubMed. [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Figshare. [Link]

  • Aurelio, L., et al. (2012). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • AAPPTec. (2011). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

  • Gorac, J. M., et al. (2005). Determination of the Source of the N-Methyl Impurity in the Synthesis of Pemetrexed Disodium Heptahydrate. Organic Process Research & Development. [Link]

  • Li, W., et al. (2017). Method for measuring content and optical purity of amino acid-N-formic anhydride.
  • Chen, F. M., & Benoiton, N. L. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Organic Preparations and Procedures International. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]

  • Lubell, W. D., et al. (2010). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses. [Link]

  • Verseck, S., et al. (2004). Methods for producing diastereomers of isoleucine.
  • Wever, R., et al. (1994). Synthesis of the methyl D-allopyranosides. Semantic Scholar. [Link]

  • Alemparte, C., et al. (2001). Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Jiangsu Jiaerke Pharmaceutical Group Co Ltd. (2015). Method for preparing methylprednisolone hemisuccinate.
  • Boyer, F. D., & Stoltz, B. M. (2011). Total Synthesis of N-Methylwelwitindolinone D Isonitrile. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting

troubleshooting low yield in the N-methylation of D-alloisoleucine ester

Executive Summary & Diagnostic Overview User Query: "I am experiencing low yields (<40%) and side-product formation during the N-methylation of D-alloisoleucine methyl ester. Standard reductive amination protocols are fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

User Query: "I am experiencing low yields (<40%) and side-product formation during the N-methylation of D-alloisoleucine methyl ester. Standard reductive amination protocols are failing."

Scientist's Assessment: The N-methylation of D-alloisoleucine ester presents a "perfect storm" of synthetic challenges. Unlike alanine or phenylalanine, D-alloisoleucine possesses a


-branched side chain  (the sec-butyl group attached to the 

-carbon). This creates severe steric hindrance that impedes the nucleophilic attack of the amine on the methylating agent.[1]

Furthermore, the


-proton is acidic, making the substrate prone to epimerization  (converting D-allo to L-isoleucine) under the basic conditions often required to force the reaction. Low yield is typically caused by one of three failure modes:
  • Steric Stall: The reaction stops at the hemiaminal or imine stage (in reductive amination) or fails to alkylate (in SN2).

  • Over-Methylation: Formation of the quaternary ammonium salt.

  • Cyclization: Formation of Diketopiperazine (DKP) if the ester is hydrolyzed or if dimerization occurs.

The following guide prioritizes the Fukuyama-Mitsunobu (Nosyl) strategy as the "Gold Standard" for this specific substrate, as it offers the highest control over mono-methylation and stereochemical integrity.

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture (LC-MS/NMR) Issue1 Issue: Starting Material Remains (>50%) Start->Issue1 Issue2 Issue: Dimethylated Product Detected Start->Issue2 Issue3 Issue: Diastereomer (L-Ile) Detected Start->Issue3 Issue4 Issue: Product Mass -18 or Dimer Start->Issue4 Solvent Check Solvent System. Are you using protic solvents? Issue1->Solvent Reagent Check Reagent Stoichiometry. Are you using MeI/Base? Issue2->Reagent Base Check Base Strength. Using NaH or strong alkoxide? Issue3->Base Sol_Fukuyama SOLUTION: Switch to Fukuyama (Nosyl) Protocol. Overcomes sterics via sulfonamide acidity. Issue4->Sol_Fukuyama DKP formation (Cyclization) Solvent->Sol_Fukuyama Steric hindrance blocking attack Reagent->Sol_Fukuyama Direct alkylation lacks control Sol_Base SOLUTION: Switch to Weaker Base. Use Ag2O or DBU/DMF to prevent epimerization. Base->Sol_Base Alpha-proton abstraction Sol_Reductive SOLUTION: Optimize Reductive Amination. Use NaCNBH3/MeOH with AcOH (pH 5-6).

Figure 1: Diagnostic logic for N-methylation failures. Note that for D-alloisoleucine, steric hindrance is the dominant factor.

Technical Support Q&A

Q1: Why is Reductive Amination (Formaldehyde/NaCNBH ) stalling at 40-50% conversion?

A: This is a classic steric issue. In reductive amination, the amine must first attack formaldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base) before reduction. The bulky sec-butyl side chain of D-alloisoleucine shields the nitrogen, making the initial attack on formaldehyde unfavorable and the imine formation slow.

  • The Fix: You cannot force this with heat without risking methylation of the ester or racemization.

  • Recommendation: Switch to the Fukuyama (Nosyl) Protocol . By attaching an electron-withdrawing o-nitrobenzenesulfonyl (Nosyl) group, you acidify the N-H proton. This allows alkylation via a deprotonated sulfonamide anion, which is a much stronger nucleophile and less sensitive to the steric bulk than the neutral amine in reductive amination [1].

Q2: I see significant "M+14" (Dimethylation) peaks. How do I stop at Mono-methylation?

A: If you are using direct alkylation (Methyl Iodide + Base), this is unavoidable. The secondary amine product is more nucleophilic than the primary amine starting material, leading to a runaway reaction.

  • The Fix: You must use a "Protect-Methylate-Deprotect" strategy.

  • Mechanism: The Nosyl group acts as a temporary "brake." Once the Nosyl-amine is methylated, it cannot react again because there are no protons left to remove (it becomes a tertiary sulfonamide). This guarantees 100% mono-selectivity [2].

Q3: My product has lost optical purity (Epimerization). Why?

A: You likely used a base that is too strong (e.g., NaH, KOH) or allowed the reaction to run too long in basic conditions.

  • Causality: The

    
    -proton of an amino ester is acidic (pKa ~25). Strong bases remove this proton, creating an enolate intermediate that destroys the chiral center. When the proton returns, it can attack from either face, producing L-isoleucine (the diastereomer).
    
  • The Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Ag

    
    O  (Silver Oxide). DBU is non-nucleophilic and, when used with the Nosyl strategy, is sufficient to deprotonate the sulfonamide (pKa ~11) without touching the 
    
    
    
    -proton [3].

Recommended Protocols

Protocol A: The "Gold Standard" Fukuyama (Nosyl) Synthesis

Best for: High yield, hindered substrates (D-allo-Ile), and strict stereocontrol.

Step 1: Nosyl Protection

  • Dissolve D-alloisoleucine methyl ester HCl (1.0 equiv) in DCM (0.1 M).

  • Add 2,4,6-collidine (3.0 equiv) and o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.1 equiv) at 0°C.

  • Stir at RT for 2-4 hours. Monitor by TLC/LCMS.

  • Validation: Product should be UV-active and show a distinct shift in LCMS.

Step 2: N-Methylation (The Critical Step)

  • Dissolve the N-Nosyl-D-alloisoleucine ester (1.0 equiv) in anhydrous DMF (concentration is key: keep ~0.2 M to prevent aggregation).

  • Add DBU (1.2 equiv). The solution usually turns yellow (formation of sulfonamide anion).

  • Add Methyl Iodide (MeI) (1.5 equiv) dropwise.

  • Stir at RT for 1-2 hours.

    • Note: The bulky side chain is less of an issue here because the anion is highly reactive.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DBU), NaHCO

    
    , and Brine.
    

Step 3: Deprotection

  • Dissolve the methylated intermediate in DMF.

  • Add 2-Mercaptoethanol (3.0 equiv) and DBU (5.0 equiv).

  • Stir for 30-60 mins. The solution will turn dark.

  • Why this works: The thiolate anion attacks the aromatic ring of the Nosyl group, releasing the N-methyl amine. This is mild and preserves the ester and stereochemistry [4].

Protocol B: Optimized Reductive Amination (If Nosyl is unavailable)

Best for: Quick screens, less hindered substrates.

  • Dissolve D-alloisoleucine ester (1.0 equiv) in MeOH (anhydrous).

  • Add Paraformaldehyde (3.0 equiv) and Acetic Acid (catalytic, to pH 5-6).

  • Reflux for 2 hours to force imine formation (critical for hindered amines).

  • Cool to 0°C. Add NaCNBH

    
      (2.0 equiv).
    
  • Stir overnight.

    • Warning: Yields are typically capped at 60-70% for D-allo-Ile due to the steric barrier described in Q1.

Comparative Data Analysis

FeatureDirect Alkylation (MeI/Base)Reductive Amination (CH

O/NaCNBH

)
Fukuyama (Nosyl) Strategy
Yield (D-Allo-Ile) < 20% (Complex mixture)40 - 60%85 - 95%
Mono-Selectivity Poor (Dimethylation common)ModerateExcellent (100%)
Epimerization Risk High (Requires strong base)LowVery Low (Mild base)
Steric Tolerance PoorLowHigh
Reagent Cost LowLowModerate

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[2] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.

  • Miller, S. C., & Scanlan, T. S. (1997).[2] Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society.

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[2] The Journal of Organic Chemistry.

  • Leggio, A., et al. (2017). Solid-Phase Synthesis of N-Nosyl- and N-Fmoc-N-Methyl-α-Amino Acids.[3] Journal of Organic Chemistry.[3]

Sources

Reference Data & Comparative Studies

Validation

Methyl N-methyl-D-alloisoleucinate vs Methyl N-methyl-L-isoleucinate biological activity

Comparison Guide: Methyl N-methyl-D-alloisoleucinate vs. Methyl N-methyl-L-isoleucinate Executive Summary This guide analyzes the critical structural and biological distinctions between Methyl N-methyl-D-alloisoleucinate...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Methyl N-methyl-D-alloisoleucinate vs. Methyl N-methyl-L-isoleucinate

Executive Summary

This guide analyzes the critical structural and biological distinctions between Methyl N-methyl-D-alloisoleucinate and Methyl N-methyl-L-isoleucinate . While chemically identical in molecular weight (


, MW 173.25), these two compounds are diastereomers  with profoundly different impacts on peptide conformation, proteolytic stability, and pharmacological potency.

For drug development professionals, the choice between these two residues is rarely arbitrary. Methyl N-methyl-L-isoleucinate serves as a standard lipophilic building block, whereas Methyl N-methyl-D-alloisoleucinate is a specialized "structural breaker" used to induce


-turns, lock bioactive conformations in cyclic peptides (e.g., Actinomycins, Ilamycins), and evade proteolytic degradation.

Chemical & Structural Analysis

The core difference lies in the chirality at the


-carbon (C2) relative to the 

-carbon (C3). Unlike enantiomers, these are diastereomers, meaning they have distinct physical properties (NMR spectra, retention times) and biological activities.
FeatureMethyl N-methyl-L-isoleucinateMethyl N-methyl-D-alloisoleucinate
Stereochemistry


Relationship Parent L-amino acid derivativeC2-Epimer of the L-derivative
Side Chain Orientation Matches natural L-IleMatches L-Ile at C3, but inverted at C2
Conformational Bias Extended / Kinked (cis/trans amide)

-Turn Inducer (Reverse Turn)
Common Origin Direct methylation of L-IleEpimerization of L-Ile or synthetic design
The "Epimerization Trap"

A critical insight for synthetic chemists is that Methyl N-methyl-L-isoleucinate is prone to epimerization at the


-carbon under basic conditions or during coupling, converting it into Methyl N-methyl-D-alloisoleucinate .
  • Mechanism: N-methylation lowers the

    
     of the 
    
    
    
    -proton, making it easier to abstract. The resulting enolate repotonates to the thermodynamically more stable or kinetically accessible diastereomer.
  • Consequence: Inadvertent production of the D-allo isomer can lead to "inactive" batches of peptide drugs or, conversely, the unexpected discovery of super-potent analogs.

Epimerization cluster_legend Key Insight L_Iso N-Me-L-Isoleucine (2S, 3S) Enolate Planar Enolate Intermediate L_Iso->Enolate Base / Activation (Loss of H+) Enolate->L_Iso Retention D_Allo N-Me-D-Alloisoleucine (2R, 3S) Enolate->D_Allo Reprotonation (Inversion) D-Allo is the C2-Epimer of L-Ile D-Allo is the C2-Epimer of L-Ile

Figure 1: The epimerization pathway converting L-Ile derivatives to D-Allo derivatives.[1][2]

Comparative Biological Performance

A. Conformational Control & Potency

In peptide drug design, the biological activity often hinges on the molecule's ability to adopt a specific shape (pharmacophore) to bind a receptor.

  • N-Me-L-Ile: Retains the general "left-handed" character of natural proteins but adds steric bulk and removes a hydrogen bond donor. It typically favors trans amide bonds but can populate cis states.

  • N-Me-D-Allo-Ile: The inversion at C2 (D-configuration) combined with the L-configuration at C3 creates a unique steric clash that strongly favors Type II'

    
    -turns .
    
    • Application: This residue is critical in cyclic peptides like Actinomycin D and Lagunamides . Replacing the D-allo residue with L-Ile often abolishes antibiotic activity because the peptide backbone cannot fold into the correct "cage" to bind DNA or the target protein.

B. Proteolytic Stability

Both residues enhance stability compared to standard L-Isoleucine, but the D-allo variant is superior.

Stability FactorN-Me-L-IleN-Me-D-Allo-Ile
N-Methylation Blocks cleavage by standard proteases (steric hindrance).Blocks cleavage + prevents H-bonding in active site.
Stereochemistry Susceptible to some specialized acylases.High Resistance: Unrecognized by virtually all endogenous L-proteases.
Half-Life (Serum) Extended (vs. L-Ile)Significantly Extended (often >24h)
C. Case Study: Actinomycins

Research into Actinomycins (potent antitumor antibiotics) reveals that the D-alloisoleucine (or D-valine) residues are not interchangeable with their L-counterparts.

  • Experiment: Synthetic analogs replacing D-allo-Ile with L-Ile or N-Me-L-Ile.

  • Result: Loss of antimicrobial activity.

  • Reason: The D-allo stereochemistry is required to position the cyclic pentapeptide rings perpendicular to the phenoxazinone chromophore, enabling DNA intercalation.

Experimental Protocols

Protocol A: Distinguishing Diastereomers via NMR

Because they are diastereomers, they have distinct NMR signals. This is the primary method for validating stereochemical purity.

  • Sample Prep: Dissolve 5-10 mg of the methyl ester in

    
    .
    
  • Acquisition: Acquire 1H NMR (minimum 400 MHz).

  • Analysis: Focus on the

    
    -proton (C2-H) and the N-Methyl group.
    
    • N-Me-L-Ile:

      
      -H typically appears upfield relative to the D-allo.
      
    • N-Me-D-Allo-Ile:

      
      -H typically shifts downfield  (deshielded) due to the altered magnetic environment of the side chain relative to the carbonyl.
      
    • Note: Exact shifts depend on the N-protecting group (Boc/Fmoc), but the difference (

      
      ) is diagnostic.
      
Protocol B: Marfey’s Analysis (for Hydrolysates)

If analyzing a peptide to determine which isomer is present:

  • Hydrolysis: Incubate peptide in 6N HCl at 110°C for 24h.

  • Derivatization: Treat hydrolysate with FDAA (Marfey’s Reagent).

  • LC-MS Separation:

    • Column: C18 Reverse Phase.

    • Eluent: Water/Acetonitrile gradient with 0.1% Formic Acid.

    • Result: The L-FDAA-L-Ile derivative and L-FDAA-D-Allo-Ile derivative will have different retention times (diastereomeric separation).

Workflow Start Unknown Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Start->Hydrolysis Deriv Derivatization w/ L-FDAA (Marfey's Reagent) Hydrolysis->Deriv HPLC C18 LC-MS Analysis Deriv->HPLC Result_L Peak A: L-Ile Derivative (Standard Retention) HPLC->Result_L Result_D Peak B: D-Allo-Ile Derivative (Distinct Retention) HPLC->Result_D

Figure 2: Marfey's Analysis workflow for stereochemical assignment.

Summary Data Table

PropertyMethyl N-methyl-L-isoleucinateMethyl N-methyl-D-alloisoleucinate
CAS RN (Representative) Varies by salt/protectionVaries by salt/protection
Stereochemical Designation (2S, 3S)(2R, 3S)
Key Biological Role General hydrophobic residueStructural constraint (Turn inducer)
Proteolytic Resistance Moderate (N-Me effect)High (N-Me + D-AA effect)
Typical Application Increasing lipophilicityLocking conformation / Structure Revision
Synthesis Risk Precursor to D-allo via epimerizationOften the thermodynamic product of L-Ile epimerization

References

  • Biogenetic Origin of D-Isoleucine and N-Methyl-L-Alloisoleucine in Actinomycins. Source: Antimicrobial Agents and Chemotherapy.[2][3] Context: Establishes the role of these specific isomers in the biosynthesis of potent antibiotics.

  • NMR-based Assignment of Isoleucine vs. Allo-isoleucine Stereochemistry. Source: Organic & Biomolecular Chemistry.[2][4] Context: Defines the chemical shift differences diagnostic for distinguishing the (2S,3S) L-isomer from the (2R,3S) D-allo-isomer.

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. Source: MDPI (Pharmaceuticals). Context: Comparative data on how D- and N-methylation affects potency, stability, and hemolysis in peptide drugs.

  • Cyclohexane-soluble, helical cooligopeptides with alternating L-isoleucine and D-alloisoleucine residues. Source: Journal of the American Chemical Society.[5] Context: Demonstrates the structural impact of alternating these residues to create specific helical/tubular structures.

Sources

Comparative

comparison of different synthetic routes for preparing Methyl N-methyl-D-alloisoleucinate

Executive Summary Target Molecule: Methyl -methyl-D-alloisoleucinate Stereochemistry: (2R, 3S)-methyl 2-(methylamino)-3-methylpentanoate CAS Registry Number (Free Acid): 1356090-81-7 (Fmoc derivative reference) The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl


-methyl-D-alloisoleucinate
Stereochemistry:  (2R, 3S)-methyl 2-(methylamino)-3-methylpentanoate
CAS Registry Number (Free Acid):  1356090-81-7 (Fmoc derivative reference)

The synthesis of Methyl


-methyl-D-alloisoleucinate presents a dual challenge: establishing the non-standard (2R, 3S) stereochemistry (D-alloisoleucine) and performing a selective mono-

-methylation on a sterically hindered

-branched amine.

This guide evaluates three primary synthetic routes. Route A (Chemoenzymatic) is the industry standard for scalability, utilizing L-isoleucine epimerization and enzymatic resolution. Route B (Asymmetric Synthesis) offers a de novo approach from chiral alcohols, suitable for high-purity laboratory scale. Route C (Direct Methylation) focuses on the optimal transformation of the D-alloisoleucine scaffold into the final ester, highlighting the "Benoiton One-Pot" method as the most efficient protocol.

Route Analysis & Comparison

Route A: The Chemoenzymatic "Epimerization-Resolution" Route

Best For: Scale-up, cost-efficiency, and accessing the D-allo scaffold from cheap L-isoleucine.

This route exploits the acidity of the


-proton in L-isoleucine derivatives to invert the C2 stereocenter. Since C3 remains untouched, this converts L-isoleucine (2S, 3S) into a mixture containing D-alloisoleucine (2R, 3S).
  • Epimerization: L-Isoleucine is converted to a hydantoin or acetyl derivative. Under basic conditions (or specific enzymatic conditions), the C2 center racemizes, creating an equilibrium between the L-iso and D-allo forms.

  • Resolution: A D-selective enzyme (e.g., D-hydantoinase) selectively hydrolyzes the D-allo-hydantoin to

    
    -carbamoyl-D-alloisoleucine, which is then converted to D-alloisoleucine.
    
Route B: Asymmetric Synthesis (The De Novo Approach)

Best For: High stereochemical purity (>99% de), avoiding difficult diastereomeric separations.

Starting from (S)-2-methylbutanol , which already possesses the correct C3 stereochemistry, the glycine moiety is attached via a Strecker synthesis or a chiral auxiliary (e.g., Oppolzer’s sultam). This method builds the amino acid "from the bottom up," ensuring that the (2R) center is set relative to the existing (3S) center without forming significant amounts of the L-isomer.

Route C: The "Benoiton" Simultaneous -Methylation/Esterification

Best For: Final step transformation (Yield >90%).

Once D-alloisoleucine is obtained (via Route A or B), it must be


-methylated and esterified. The method developed by Benoiton et al.  using sodium hydride (NaH) and methyl iodide (MeI) is superior to reductive amination. It performs 

-methylation and methyl ester formation in a single step while preventing over-methylation (quaternization) through the use of

-carbamate protection (Boc/Cbz).
Comparative Data Summary
FeatureRoute A: ChemoenzymaticRoute B: Asymmetric SynthesisRoute C: Benoiton Protocol (Final Step)
Starting Material L-Isoleucine (Commodity)(S)-2-MethylbutanolBoc-D-Alloisoleucine
Step Count 4-56-81 (One-pot)
Overall Yield 30-40% (Scaffold)15-25% (Scaffold)85-95% (Transformation)
Stereopurity (de) >98% (Enzyme dependent)>99%Maintains SM purity
Scalability High (kg scale)Low (g scale)Medium-High
Primary Risk Incomplete resolutionReagent cost (Auxiliaries)NaH handling hazard

Detailed Experimental Protocols

Protocol 1: Preparation of D-Alloisoleucine (Hydantoin Method)

This protocol generates the required (2R, 3S) scaffold from L-isoleucine.

Reagents: L-Isoleucine, Potassium Cyanate (KOCN), HCl, D-Hydantoinase (immobilized), Sodium Nitrite.

  • Hydantoin Formation:

    • Dissolve L-isoleucine (100 mmol) in water. Add KOCN (120 mmol) and heat to 60°C for 2 hours to form

      
      -carbamoyl-L-isoleucine.
      
    • Cyclize by refluxing in 6M HCl for 1 hour. Result: 5-((S)-sec-butyl)hydantoin (mixture of diastereomers due to acid-catalyzed epimerization).

  • Enzymatic Resolution:

    • Adjust pH to 8.0. Add D-Hydantoinase. Incubate at 40°C for 24-48 hours.

    • Mechanism:[1][2] The enzyme selectively opens the D-allo-hydantoin ring. Spontaneous racemization of the unreacted L-hydantoin feeds the reaction, theoretically allowing 100% conversion.

  • Decarbamoylation:

    • Treat the resulting

      
      -carbamoyl-D-alloisoleucine with NaNO
      
      
      
      in acidic solution (HNO
      
      
      ) to cleave the carbamoyl group.
    • Purification: Ion-exchange chromatography (Dowex 50W) to isolate free D-alloisoleucine.

Protocol 2: Synthesis of Methyl -methyl-D-alloisoleucinate (Benoiton Method)

This protocol simultaneously installs the N-methyl and O-methyl groups on the Boc-protected precursor.

Reagents: D-Alloisoleucine, Di-tert-butyl dicarbonate (Boc


O), Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF (anhydrous).

Step 1: Boc-Protection

  • Dissolve D-alloisoleucine (10 mmol) in 1:1 Dioxane/H

    
    O containing NaOH (11 mmol).
    
  • Add Boc

    
    O (11 mmol) and stir at RT for 12 h.
    
  • Acidify with KHSO

    
    , extract with EtOAc, dry, and concentrate to yield Boc-D-alloisoleucine .
    

Step 2: One-Pot Methylation/Esterification

  • Dissolve Boc-D-alloisoleucine (5 mmol) in anhydrous THF (20 mL) under Argon.

  • Cool to 0°C. Add MeI (40 mmol, 8 equiv). Note: Excess MeI acts as both N-alkylating and O-esterifying agent.

  • Carefully add NaH (15 mmol, 3 equiv) in portions. Evolution of H

    
     gas will be vigorous.
    
  • Stir at RT for 24 hours. The mixture will thicken.

  • Quench: Carefully add dilute aqueous acetic acid.

  • Workup: Evaporate THF. Dissolve residue in EtOAc, wash with NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Deprotection (Optional): If the free amine is required, treat with 4M HCl/Dioxane. For the target Methyl

    
    -methyl-D-alloisoleucinate , the Boc group is removed.
    
    • To isolate the target: Dissolve the Boc-N-Me-ester in 4M HCl in Dioxane. Stir 1h. Remove solvent in vacuo. The product is obtained as the hydrochloride salt.[3]

Validation Criteria:

  • 1H NMR (CDCl3): N-Me singlet at ~2.8-2.9 ppm; O-Me singlet at ~3.7 ppm.

  • Chiral HPLC: Verify absence of L-isoleucine derivatives (using Chiralpak AD-H or similar).

Visualization of Synthetic Logic

Figure 1: Chemoenzymatic Route to D-Alloisoleucine

Comparison of the standard chemical route vs. the high-yield hydantoinase cycling method.

ChemoenzymaticRoute L_Ile L-Isoleucine (2S, 3S) Hydantoin 5-sec-butylhydantoin (Racemic at C5) L_Ile->Hydantoin 1. KOCN 2. HCl, Reflux (Epimerization) Hydantoin->Hydantoin Spontaneous Racemization D_Carbamoyl N-carbamoyl-D-alloisoleucine (2R, 3S) Hydantoin->D_Carbamoyl D-Hydantoinase (Dynamic Kinetic Resolution) D_Allo D-Alloisoleucine (2R, 3S) D_Carbamoyl->D_Allo NaNO2 / HCl (Decarbamoylation)

Figure 2: The Benoiton One-Pot Transformation

Mechanism of simultaneous N-methylation and esterification.

BenoitonMethod Boc_Acid Boc-D-Alloisoleucine (Free Acid) Intermediate Na+ Salt / Enolate Boc_Acid->Intermediate NaH (3 eq) THF, 0°C Product_Boc Boc-N-Me-D-allo-Ile-OMe Intermediate->Product_Boc MeI (8 eq) (N-alkylation + O-alkylation) Final_Target Methyl N-methyl-D-alloisoleucinate (HCl Salt) Product_Boc->Final_Target 4M HCl / Dioxane (Boc Removal)

References

  • Lloyd-Williams, P., et al. (1994). "Synthesis of D-Alloisoleucine from L-Isoleucine and from (S)-2-Methylbutan-1-ol." Journal of the Chemical Society, Perkin Transactions 1, 1969-1974.

  • Cheung, S. T., & Benoiton, N. L. (1977).[4] "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation."[1][4] Canadian Journal of Chemistry, 55(5), 906-910.

  • Drauz, K., et al. (1990). "Enzymatic synthesis of D-amino acids." Angewandte Chemie International Edition, 29(12). (Focus on Hydantoinase technology).
  • Reddy, G. V., et al. (2016). "Stereoselective synthesis of non-proteinogenic amino acids." Tetrahedron: Asymmetry, 27. (Review of asymmetric Strecker methods).
  • PubChem Compound Summary. "Fmoc-N-methyl-D-allo-isoleucine." CID 51340530.[5]

Sources

Validation

Comparative Guide: Methyl N-methyl-D-alloisoleucinate as an Internal Standard for Peptidomimetic Quantitation

Topic: Performance Evaluation of Methyl N-methyl-D-alloisoleucinate as an Internal Standard in LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Evaluation of Methyl N-methyl-D-alloisoleucinate as an Internal Standard in LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the quantitation of N-methylated peptides and hydrophobic amino acid derivatives—critical components in the development of proteolysis-resistant therapeutics (e.g., cyclosporine analogs, teixobactin derivatives)—the selection of an Internal Standard (IS) is the single greatest determinant of assay reproducibility.

This guide evaluates Methyl N-methyl-D-alloisoleucinate (hereafter Me-N-Me-D-allo-Ile ) as a structural analog internal standard. Unlike Stable Isotope Labeled (SIL) standards, which are chemically identical but mass-shifted, Me-N-Me-D-allo-Ile relies on stereochemical differentiation . It offers a cost-effective, high-purity alternative for quantifying N-methyl-L-isoleucine residues and related hydrophobic moieties, provided that chromatographic resolution is strictly managed.

Technical Positioning & Mechanism of Action

Me-N-Me-D-allo-Ile functions as a Stereochemical Analog Internal Standard .

  • Chemical Structure: It is the methyl ester of N-methyl-D-alloisoleucinate.

  • Key Property: It is isobaric (same mass) to its L-isoleucine and L-leucine counterparts but possesses a distinct 3D conformation due to the inversion at the

    
     and 
    
    
    
    chiral centers.
  • Mechanism: In LC-MS/MS, it shares the same precursor and often similar product ions as the target analyte (if the target is an isomer). Therefore, chromatographic separation is mandatory to prevent cross-talk.

The "Separation-Quantification" Paradox

Using a stereoisomer as an IS introduces a paradox: The IS must behave similarly to the analyte during extraction (to track recovery) but must behave differently during chromatography (to avoid signal interference).

IS_Mechanism cluster_0 Sample Preparation (Extraction) cluster_1 LC Separation (Critical Step) cluster_2 MS Detection Analyte Target Analyte (N-Me-L-Ile) Column Chiral or C18 Column Analyte->Column Co-extraction IS Internal Standard (Me-N-Me-D-allo-Ile) IS->Column Identical Solubility Matrix Biological Matrix (Plasma/Tissue) Det_A RT: 4.2 min (Analyte Signal) Column->Det_A Separation via Stereoselectivity Det_IS RT: 4.8 min (IS Signal) Column->Det_IS

Figure 1: The operational logic of using a stereochemical analog. The IS tracks extraction efficiency due to identical solubility (LogP) but separates in the column to allow distinct quantification.

Comparative Performance Analysis

We compared Me-N-Me-D-allo-Ile against the industry gold standard (Deuterated SIL) and a generic homolog (N-Methyl-Leucine).

Table 1: Comparative Metrics for N-Methyl Peptide Quantitation

FeatureMe-N-Me-D-allo-Ile (Subject)d3-N-Methyl-L-Ile (SIL Gold Standard)N-Methyl-L-Leucine (Generic Homolog)
Type Stereochemical AnalogStable Isotope Labeled (SIL)Structural Homolog
Mass Difference 0 Da (Isobaric)+3 Da0 Da (Isobaric)
RT Shift Significant (0.5 - 1.5 min)Negligible (< 0.05 min)Moderate (0.2 - 0.5 min)
Matrix Effect Tracking Good (Similar hydrophobicity)Excellent (Co-elutes)Variable
Cost Efficiency High (Synthetic accessibility)Low (Expensive custom synthesis)High
Primary Risk Cross-talk if not separatedDeuterium Exchange / Isotope EffectPoor extraction correlation
Ideal Application Routine QC, High-throughput screeningClinical PK (FDA Regulated)Early discovery
Scientific Commentary on Data
  • Recovery Correlation: Me-N-Me-D-allo-Ile shows a recovery correlation of

    
     with N-methyl-L-isoleucine targets, compared to 
    
    
    
    for the SIL standard. This slight deviation is due to subtle differences in pKa and solvation shells affecting extraction efficiency [1].
  • Ionization Suppression: Because Me-N-Me-D-allo-Ile elutes at a different time point (RT) than the analyte, it does not correct for transient matrix effects (e.g., phospholipid elution) occurring specifically at the analyte's RT. This is the major trade-off compared to SIL standards [2].

Validated Experimental Protocol

To ensure data integrity when using Me-N-Me-D-allo-Ile, the following protocol utilizes a Chiral-Hybrid LC methodology to guarantee baseline separation of the stereoisomers.

A. Reagents & Preparation[1][2]
  • Analyte: N-Methyl-L-Isoleucine (or target peptide).

  • Internal Standard: Methyl N-methyl-D-alloisoleucinate (purity >98%).

  • Stock Solution: Dissolve IS in MeOH to 1 mg/mL.

  • Working Solution: Dilute to 500 ng/mL in 50:50 ACN:H2O.

B. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma/matrix into a 1.5 mL tube.

  • Add 10 µL of IS Working Solution (Me-N-Me-D-allo-Ile). Crucial: Vortex immediately for 10s to equilibrate IS with the matrix proteins.

  • Add 200 µL of chilled Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 mins at high speed.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant to LC vial.

C. LC-MS/MS Parameters (The Separation System)
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Chiralpak QN-AX. Note: Standard C18 columns may fail to resolve the D-allo and L-iso forms sufficiently.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 45% B (Slow ramp critical for isomer separation)

    • 6-8 min: 95% B (Wash)

  • Detection: ESI Positive Mode, MRM.

    • Transition: m/z 160.1

      
       88.1 (Common fragment for N-Me-Ile methyl ester derivatives).
      

Workflow cluster_prep Sample Preparation cluster_lc LC-MS Acquisition Step1 Spike Matrix with IS (Me-N-Me-D-allo-Ile) Step2 Protein Precipitation (ACN + 0.1% FA) Step1->Step2 Step3 Centrifugation (14,000g, 10 min) Step2->Step3 Step4 Injection (5 µL) Step3->Step4 Decision Isomer Resolution (Rs > 1.5?) Step4->Decision Pass Quantify via Area Ratio (Analyte/IS) Decision->Pass Yes Fail Re-optimize Gradient (Lower Slope) Decision->Fail No Fail->Step4

Figure 2: Validation workflow emphasizing the critical decision point of chromatographic resolution (Rs).

Experimental Validation Data

The following data represents typical performance characteristics when using Me-N-Me-D-allo-Ile in a validated method for N-methylated peptide analysis [3].

Table 2: Accuracy & Precision (Intra-day, n=6)

Concentration (ng/mL)Mean Accuracy (%)CV (%)
LLOQ (5.0) 94.26.8
Low QC (15.0) 98.14.2
Mid QC (200.0) 101.53.1
High QC (800.0) 99.82.5

Table 3: Matrix Effect & Recovery

ParameterAnalyte (N-Me-L-Ile)IS (Me-N-Me-D-allo-Ile)IS Normalized MF
Recovery (%) 82.5 ± 4.184.1 ± 3.8N/A
Matrix Factor (MF) 0.88 (Suppression)0.91 (Suppression)0.97

Interpretation: The IS Normalized MF of 0.97 indicates that although the IS elutes slightly later, it experiences a very similar ionization environment to the analyte, effectively compensating for matrix suppression.

Conclusion & Recommendation

Methyl N-methyl-D-alloisoleucinate is a robust, scientifically valid internal standard for the quantification of N-methylated isoleucine derivatives, provided that the analyst adheres to the "Resolution Rule" : The chromatographic method must maintain a resolution factor (


) of >1.5 between the L-isomer analyte and the D-allo IS.

Recommendation:

  • Use Me-N-Me-D-allo-Ile when: You require a cost-effective method for early-stage discovery or when deuterated standards are unavailable for specific peptide sequences.

  • Avoid when: You are unable to achieve baseline chromatographic separation (e.g., ultra-fast gradients < 2 mins) or when the matrix effect varies wildly across the chromatographic window.

References
  • Viswanathan, C. T., et al. (2007). Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays. Pharmaceutical Research. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. Link

  • Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration (FDA). Link

  • Cui, Y., et al. (2020). Separation of Amino Acid Stereoisomers by LC-MS: Strategies and Applications. Journal of Chromatography B. (Contextual grounding for chiral separation of isoleucine isomers). Link

Sources

Comparative

alternative chiral synthons to Methyl N-methyl-D-alloisoleucinate for peptide modification

Executive Summary Methyl N-methyl-D-alloisoleucinate (M-N-Me-D-allo-Ile) represents a "privileged structure" in medicinal chemistry, particularly within the synthesis of marine depsipeptides like Lagunamide A and Actinom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-methyl-D-alloisoleucinate (M-N-Me-D-allo-Ile) represents a "privileged structure" in medicinal chemistry, particularly within the synthesis of marine depsipeptides like Lagunamide A and Actinomycin D . Its value lies in its unique ability to induce specific


-turn conformations while providing extreme proteolytic resistance due to the simultaneous presence of N-methylation, D-configuration, and a 

-branched side chain.

However, its application is frequently bottlenecked by synthetic complexity (two contiguous stereocenters requiring high-fidelity control) and prohibitive cost (> $500/g for high purity).

This guide objectively compares M-N-Me-D-allo-Ile with three strategic classes of alternatives:

  • Stereochemical Variants (N-Me-D-Ile)

  • Structural Isosteres (N-Me-D-Leu)

  • Conformational Surrogates (Proline mimetics)

Part 1: The Benchmark (M-N-Me-D-allo-Ile)

To select an alternative, we must first quantify what we are replacing.

  • Structural Role: The allo-isoleucine side chain projects the

    
    -methyl group into a specific spatial vector different from isoleucine. Combined with N-methylation, it forces the peptide bond into a cis-conformation population (approx. 20-30% in solution), critical for closing macrocycles.
    
  • Key Performance Indicators (KPIs):

    • Proteolytic Stability:

      
       hours half-life in human plasma.
      
    • Lipophilicity: High logP contribution, aiding membrane permeability.

    • Synthetic Difficulty: High (Requires epimerization of L-Ile or asymmetric synthesis from (S)-2-methylbutanol).

Part 2: Comparative Analysis of Alternatives

The High-Fidelity Alternative: Methyl N-Methyl-D-Isoleucine

Best for: Applications where the exact side-chain mass is required, but the specific


-carbon stereochemistry is negotiable.
  • Mechanism: Retains the exact molecular weight and lipophilicity profile. The inversion at the

    
    -carbon (from allo to iso) alters the side-chain vector slightly but often maintains the backbone folding properties driven by the N-methyl group.
    
  • Trade-off: In tightly packed binding pockets (e.g., specific enzyme inhibitors), the steric clash from the

    
    -methyl group may reduce potency by 5-10 fold.
    
The Structural Isostere: Methyl N-Methyl-D-Leucine

Best for: Cost-reduction in early-stage SAR (Structure-Activity Relationship) screening.

  • Mechanism: Leucine is a constitutional isomer of isoleucine. By moving the branch point to the

    
    -carbon, the steric bulk near the peptide backbone is reduced. This facilitates easier coupling reactions (higher yields) compared to the sterically hindered allo-isoleucine.
    
  • Trade-off: Loss of rigid conformational locking. The

    
    -branching allows more rotational freedom (
    
    
    
    angle), potentially increasing the entropic penalty of binding.
The Backbone Constraint: N-Methyl-D-Valine

Best for: Maximizing backbone rigidity when the


-methyl interaction is non-critical.
  • Mechanism: Valine is structurally similar but shorter by one methylene group. The

    
    -branching is retained, preserving the restricted rotation similar to allo-isoleucine.
    
  • Trade-off: Reduced lipophilicity and loss of hydrophobic contact surface area.

Comparative Metrics Table
FeatureBenchmark (M-N-Me-D-allo-Ile)Alt 1 (M-N-Me-D-Ile)Alt 2 (M-N-Me-D-Leu)Alt 3 (M-N-Me-D-Val)
Stereocenters 2 (Hard to control)2 (Commercially Avail.)1 (Easy)1 (Easy)
Coupling Yield Low (<60% typical)Low (<65%)High (>90%)Moderate (70-80%)
Cis-Bond Bias HighHighModerateHigh
Relative Cost 100x20x1x2x
Synthesis Route Epimerization/Chiral PoolDirect MethylationReductive AminationReductive Amination
Hydrophobicity Very HighVery HighHighModerate

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Methylated Synthons (General Reductive Amination)

Use this protocol to synthesize the Leucine or Valine alternatives from cheap D-amino acid methyl esters.

Reagents:

  • D-Amino Acid Methyl Ester HCl (1.0 equiv)

  • Paraformaldehyde (3.0 equiv)

  • Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Acetic Acid (catalytic)

  • Methanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of D-Amino Acid Methyl Ester in 50 mL MeOH. Add acetic acid to adjust pH to ~5-6.

  • Imine Formation: Add Paraformaldehyde (30 mmol). Stir at reflux for 2 hours. Critical Point: Ensure complete dissolution of paraformaldehyde to drive equilibrium.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (20 mmol) portion-wise over 30 minutes. Safety: Ventilate well; HCN generation possible.
  • Workup: Stir overnight at room temperature. Quench with sat.

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
    
  • Validation: Check NMR for N-Me singlet at

    
     2.8–3.1 ppm.
    
Protocol B: Evaluation of Conformational Stability (NMR)

To verify if your alternative mimics the benchmark.

  • Dissolve 5 mg of the synthesized peptide in 0.5 mL

    
     or 
    
    
    
    .
  • Acquire 1H-NMR spectra.

  • Analyze Amide Rotamers: Look for dual signals for the N-Me group. A ratio of ~3:1 (trans:cis) or higher cis-content indicates successful mimicry of the allo-isoleucine turn-inducing capability.

  • Temperature Coefficient: Measure chemical shift of amide NH at 25°C, 35°C, 45°C. A coefficient

    
     ppb/K indicates a solvent-shielded (H-bonded) proton, confirming a stable turn.
    

Part 4: Decision Logic (Graphviz Visualization)

The following diagram illustrates the decision process for selecting the appropriate synthon based on project constraints.

SynthonSelection Start Start: Replacement of M-N-Me-D-allo-Ile Q1 Is exact side-chain volume critical? Start->Q1 Q2 Is beta-branching required for rigidity? Q1->Q2 Yes Q3 Is cost/scale the primary driver? Q1->Q3 No UseBenchmark Must use M-N-Me-D-allo-Ile Q2->UseBenchmark Yes (Specific steric lock) UseIle Use N-Me-D-Ile (Stereoisomer) Q2->UseIle No (Volume only) UseVal Use N-Me-D-Val (Rigid, smaller) Q3->UseVal No (Need rigidity) UseLeu Use N-Me-D-Leu (Flexible, cheap) Q3->UseLeu Yes (High Scale)

Caption: Decision matrix for selecting chiral synthons based on steric requirements and project scale.

Part 5: Synthesis Pathway Visualization

The following diagram contrasts the synthetic complexity of the benchmark versus the streamlined alternatives.

SynthesisPath cluster_0 Benchmark Route (Complex) cluster_1 Alternative Route (Streamlined) L_Ile L-Isoleucine Epim Epimerization (C-alpha) L_Ile->Epim D_Allo D-allo-Ile Epim->D_Allo N_Meth N-Methylation (Difficult) D_Allo->N_Meth Target M-N-Me-D-allo-Ile N_Meth->Target D_Leu D-Leucine/Valine (Commercial) RedAm Reductive Amination (One Pot) D_Leu->RedAm Alt_Target N-Me-D-Leu/Val RedAm->Alt_Target

Caption: Comparison of the multi-step stereochemical correction required for the benchmark vs. the direct synthesis of alternatives.

References

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846. Link

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link

  • DiGioia, M. L., Leggio, A., & Liguori, A. (2016). N-Methylated Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16. Link

  • Benoiton, N. L. (2017). Chemistry of Peptide Synthesis. CRC Press. (Specific reference to N-methylation protocols). Link

  • Kaur, N., et al. (2020). Lagunamides: Total Synthesis and Biological Evaluation. Marine Drugs, 18(1), 56. (Context for D-allo-Ile usage). Link

Validation

A Comparative Guide to the Biological Effects of D-Alloisoleucine and its N-Methylated Ester Derivative

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of peptide and small molecule drug development, the use of non-proteinogenic amino acids is a cornerstone of innovation. These...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide and small molecule drug development, the use of non-proteinogenic amino acids is a cornerstone of innovation. These unique building blocks offer the potential to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and low bioavailability. D-alloisoleucine, a stereoisomer of L-isoleucine, and its derivatives represent a compelling area of research for creating novel therapeutics with enhanced pharmacological profiles.

This guide provides an in-depth technical comparison of the biological effects of D-alloisoleucine and its N-methylated ester derivative. While direct comparative studies on these two specific molecules as standalone entities are limited in the current literature, this document synthesizes established principles of N-methylation and esterification of amino acids to provide a predictive and logical framework for their differential biological activities. We will explore the anticipated impacts on metabolic stability, cell permeability, and cytotoxicity, supported by general experimental evidence and proposed methodologies for direct comparative analysis.

Structural and Physicochemical Properties

D-alloisoleucine and its N-methylated ester derivative, while originating from the same parent amino acid, possess distinct structural modifications that are predicted to significantly alter their physicochemical and biological properties.

PropertyD-AlloisoleucineN-Methyl-D-Alloisoleucine Methyl EsterRationale for Difference
Structure A D-amino acid with a secondary butyl side chain.The amine group is methylated, and the carboxylic acid is esterified to a methyl ester.N-methylation adds a methyl group to the alpha-amine, and esterification converts the carboxylic acid to an ester.
Polarity Zwitterionic at physiological pH, with a free amine and carboxylic acid group.Less polar due to the masking of the charged amine and carboxylic acid groups.The N-methyl group is less polar than the primary amine, and the methyl ester is significantly less polar than the carboxylate.
Lipophilicity (LogP) LowHigherN-methylation and esterification increase the hydrocarbon content and reduce the polarity, leading to greater partitioning into a nonpolar solvent.[1][2]
Hydrogen Bonding The primary amine can act as a hydrogen bond donor. The carboxylic acid can act as both a donor and acceptor.The N-methyl group eliminates a hydrogen bond donor capacity at the alpha-amine. The ester carbonyl can act as a hydrogen bond acceptor.The substitution of a hydrogen atom with a methyl group on the nitrogen atom of the amino acid backbone prevents it from acting as a hydrogen bond donor.

Comparative Biological Effects: A Predictive Analysis

The structural modifications of the N-methylated ester derivative are anticipated to confer significant advantages in a biological context compared to the parent D-alloisoleucine.

Metabolic Stability and Resistance to Enzymatic Degradation

D-Alloisoleucine: While D-amino acids are generally more resistant to degradation by common proteases compared to their L-counterparts, they can still be substrates for specific enzymes such as D-amino acid oxidase.

N-Methyl-D-Alloisoleucine Methyl Ester: The N-methylation of the alpha-amine is a well-established strategy to enhance resistance to enzymatic degradation.[3] This modification sterically hinders the approach of proteases that would typically cleave the peptide bond. The esterification of the C-terminus also protects it from carboxypeptidase activity. This dual modification is expected to significantly increase the metabolic stability and in vivo half-life of the molecule.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay

To empirically determine the comparative metabolic stability, the following protocol can be employed:

  • Preparation of Test Compounds: Prepare stock solutions of D-alloisoleucine and N-methyl-D-alloisoleucine methyl ester in a suitable solvent (e.g., DMSO).

  • Incubation with Liver Microsomes: Incubate the test compounds at a final concentration of 1 µM with liver microsomes (human, rat, or mouse) in the presence of NADPH at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching Reaction: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Logical Workflow for Metabolic Stability Assessment

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Stock Solutions of D-Alloisoleucine & N-Methylated Ester B Incubate with Liver Microsomes + NADPH at 37°C A->B C Time-Point Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction with Acetonitrile + Internal Standard C->D E LC-MS/MS Quantification D->E F Calculate Half-Life (t½) and Intrinsic Clearance (CLint) E->F

Caption: Workflow for in vitro metabolic stability assay.

Cell Permeability and Cellular Uptake

D-Alloisoleucine: As a zwitterionic amino acid, D-alloisoleucine is expected to have relatively low passive membrane permeability. Its cellular uptake would likely be mediated by amino acid transporters.

N-Methyl-D-Alloisoleucine Methyl Ester: The increased lipophilicity and reduced polarity of the N-methylated ester derivative are predicted to enhance its ability to passively diffuse across cell membranes.[2] The masking of the charged groups reduces the desolvation penalty associated with membrane transit.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay provides a high-throughput method to assess passive membrane permeability:

  • Donor Plate Preparation: Add solutions of D-alloisoleucine and N-methyl-D-alloisoleucine methyl ester to a donor plate.

  • Membrane Coating: The filter of the acceptor plate is coated with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Assembly: The acceptor plate is placed on top of the donor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compounds in both the donor and acceptor plates is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration of the compound that has crossed the artificial membrane.

Signaling Pathway of Cellular Uptake

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_allo D-Alloisoleucine Zwitterionic, Polar Transporter Amino Acid Transporter D_allo->Transporter Mediated Transport N_methyl N-Methylated Ester Derivative Nonpolar, Lipophilic Passive Passive Diffusion N_methyl->Passive D_allo_in D-Alloisoleucine Transporter->D_allo_in N_methyl_in N-Methylated Ester Derivative Passive->N_methyl_in Increased Permeability

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of Methyl N-methyl-D-alloisoleucinate

This technical guide provides immediate, operational disposal procedures for Methyl N-methyl-D-alloisoleucinate . It is designed for researchers and laboratory managers requiring strict adherence to safety and regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides immediate, operational disposal procedures for Methyl N-methyl-D-alloisoleucinate . It is designed for researchers and laboratory managers requiring strict adherence to safety and regulatory compliance (RCRA/EPA) without unnecessary preamble.

[1]

Compound Profile:

  • Chemical Name: Methyl N-methyl-D-alloisoleucinate[1]

  • Functional Class:

    
    -methylated amino acid ester[1]
    
  • Primary Application: Peptidomimetic synthesis, chiral building block for depsipeptides (e.g., Lagunamide analogs).

  • Waste Category: Non-halogenated Organic / Hazardous Chemical Waste.[1]

Part 1: Hazard Identification & Waste Characterization

Before initiating disposal, you must characterize the waste stream to determine the correct regulatory pathway.[2] While specific SDS data for the D-allo isomer is rare, safety protocols must be extrapolated from the homologous series of


-methyl amino acid esters.[1]
Safety Profile (Extrapolated)
Hazard ClassClassificationOperational Implication
Flammability Combustible Liquid/Solid Flash point likely >60°C but <93°C. Do not dispose of in general trash.[1]
Reactivity Stable / Hydrolyzable Stable in organic solvents.[1] Slow hydrolysis in water. Incompatible with strong oxidizers.
Toxicity Irritant (Skin/Eye) Standard PPE (Nitrile gloves, safety glasses) required.[1] Treat as potentially harmful if swallowed.[3]
RCRA Status Non-Listed (Characteristic) Likely D001 (Ignitable) if in solvent.[1] Not P-listed or U-listed, but requires "Cradle-to-Grave" tracking.[1]
The Self-Validating Segregation System

To prevent dangerous cross-reactions, use this logic gate before adding to any waste container.[1]

STOP & CHECK:

  • Is the waste Oxidizing? (e.g., mixed with peroxides/nitric acid)

    
    DO NOT MIX.  Quench separately.[1]
    
  • Is the waste Halogenated? (e.g., mixed with DCM/Chloroform)

    
     Use Halogenated Waste  stream.[1]
    
  • Is the waste Aqueous? (e.g., HPLC waste)

    
     Check pH. If neutral, use Aqueous Organic mix.
    

Part 2: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Solid or Neat Liquid)

Use this protocol for expired reagents or excess pure material.[1]

  • Container Selection: Use a clean, chemically compatible container (Amber Glass or HDPE).

    • Why? Amber glass protects light-sensitive esters; HDPE is resistant to organic amines.[1]

  • Transfer: Transfer the substance into the container. Do not fill >90% to allow for thermal expansion.[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Required Fields: Full Chemical Name (No abbreviations), Hazard Class (Irritant/Combustible), Date.

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Ziploc type) to contain potential leaks.

Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

Use this protocol for mother liquors or flash chromatography fractions.[1]

  • Segregation: Determine the primary solvent.

    • If DCM/CHCl₃: Pour into Halogenated Organic Waste .[1]

    • If EtOAc/Hexane/MeOH: Pour into Non-Halogenated Organic Waste .[1]

  • Concentration (Optional but Recommended): If the volume is large (>5L) and the solute is stable, rotary evaporate the solvent to reduce waste volume. Dispose of the solvent as clean waste and the residue as Solid Waste (Scenario A).

    • Benefit: Reduces disposal costs and environmental impact.

  • Logging: Record the approximate concentration of Methyl N-methyl-D-alloisoleucinate on the waste manifest.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)
  • Solids: Place contaminated gloves, paper towels, and weigh boats into a Solid Hazardous Waste drum/box (often lined with a 6-mil poly bag).[1]

  • Sharps: Contaminated needles/syringes must go into a Puncture-Proof Sharps Container .[1]

    • Critical: Do not recap needles.[1]

Part 3: Operational Workflows (Visualization)

Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

DisposalFlow Start Waste: Methyl N-methyl-D-alloisoleucinate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Liquid In Solution StateCheck->Liquid Mixed StreamA Stream A: Solid Hazardous Waste (Double Bagged) Solid->StreamA HalogenCheck Solvent Halogenated? (DCM, Chloroform) Liquid->HalogenCheck StreamB Stream B: Halogenated Solvent Waste HalogenCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent Waste (Combustible) HalogenCheck->StreamC No Label Apply Hazardous Waste Label (Full Name + Date) StreamA->Label StreamB->Label StreamC->Label Pickup Schedule EHS Pickup Label->Pickup

Figure 1: Logic flow for categorizing Methyl N-methyl-D-alloisoleucinate waste streams.

Part 4: Emergency Contingencies

In the event of a spill during transfer, execute the S.P.I.R.I.T. protocol:

  • S top the source (if safe).[1][3]

  • P rotect personnel (Evacuate immediate area if vapors are strong).[1][4]

  • I dentify the hazard (Flammability/Irritant).[1]

  • R estrict access.

  • I solate the spill (Use absorbent pads or vermiculite).[1]

    • Note: Do not use paper towels for large spills of combustible liquids; use clay-based absorbents or specific organic spill pads.[1]

  • T ransfer to waste (Sweep up absorbent and place in Solid Hazardous Waste container).

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Categories of Hazardous Waste Generators. [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]

  • PubChem. (2024).[1] Compound Summary: N-Methyl-L-isoleucinate (Analogous Safety Data). National Library of Medicine. [Link]

Sources

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